3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-6(11)1-2-8-4-5(3-7-8)9(12)13/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVNKZUIVXMXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290795 | |
| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-21-8 | |
| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Foreword: A Molecule of Interest in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ruxolitinib.[1][2] The molecule 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid presents a compelling case for investigation. It combines the proven biological relevance of the pyrazole core with two key functional groups that modulate its properties: an electron-withdrawing nitro group and a flexible propanoic acid sidechain. The nitro group can significantly influence the electronic properties of the pyrazole ring and participate in hydrogen bonding, while the carboxylic acid moiety governs aqueous solubility, serves as a handle for further chemical modification, and provides a critical ionization site.
This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound. It is intended for researchers in drug discovery and development, offering not just protocols, but the strategic rationale behind them. Understanding these core properties is a non-negotiable prerequisite for advancing any compound from a laboratory curiosity to a viable therapeutic candidate.
Synthesis and Structural Confirmation
A robust and verifiable synthetic route is the foundation of any new chemical entity's research program. The logical approach to synthesizing this compound is a Michael addition reaction, a reliable method for forming carbon-nitrogen bonds.
Proposed Synthetic Workflow
The synthesis proceeds in two key stages: the N-alkylation of 4-nitro-1H-pyrazole with an acrylate ester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of these reaction types.
Caption: Proposed two-step synthesis of the target compound.
Protocol: Synthesis of Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
-
To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (10 mL/g of pyrazole), add ethyl acrylate (1.2 eq).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material (typically 4-6 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl ester intermediate.[3]
Protocol: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Concentrate the mixture to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural and Purity Analysis
Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the pyrazole ring protons, the two methylene groups of the propanoic acid chain (as triplets), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for the pyrazole ring carbons, the carbonyl carbon of the acid, and the two aliphatic carbons. |
| FT-IR | Functional group identification | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and characteristic N-O stretches for the nitro group (~1550 and 1350 cm⁻¹).[4] |
| LC-MS | Molecular weight confirmation and purity | A high-resolution mass spectrum showing the [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of the compound (C₆H₇N₃O₄, Exact Mass: 185.04).[5] |
| RP-HPLC | Purity assessment | A single major peak with >95% purity under standard reverse-phase conditions. |
Core Physicochemical Properties: An Experimental Guide
The in vitro and in vivo behavior of a potential drug is dictated by its fundamental physicochemical properties. The following sections outline the rationale and experimental protocols for determining the most critical parameters for this compound.
Acidity (pKa)
Why it matters: The pKa determines the ionization state of the molecule at a given pH. For this compound, the carboxylic acid group is the primary ionization site. Its pKa will directly impact aqueous solubility, membrane permeability, receptor binding interactions, and the choice of formulation strategies. The electron-withdrawing nature of the nitropyrazole ring is expected to lower the pKa of the propanoic acid compared to a simple alkyl carboxylic acid.
Experimental Protocol: Potentiometric Titration
-
Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Calibrate a pH meter using standard buffers (pH 4, 7, 10) at the experimental temperature.
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), recording the pH after each addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.
Lipophilicity (LogP / LogD)
Why it matters: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs how the compound partitions between aqueous and lipid environments, affecting its ability to cross cell membranes.
-
LogP (Partition coefficient) measures the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution coefficient) is the pH-dependent measure of lipophilicity, accounting for both neutral and ionized species. For an acidic compound like this, LogD will decrease as the pH increases above the pKa.
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Prepare a stock solution of the compound in the more soluble phase (likely n-octanol).
-
Prepare several flasks containing a 1:1 volume ratio of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄).
-
Spike each flask with the stock solution to a concentration where the compound is soluble in both phases and detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Shake the flasks vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the flasks to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculate LogP or LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Aqueous Solubility
Why it matters: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The presence of the polar carboxylic acid group should impart some solubility, but the relatively planar and hydrophobic nitropyrazole core will counteract this.
Caption: Workflow for equilibrium solubility determination.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Add an excess amount of the solid compound to vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4). The excess solid should be clearly visible.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a low-binding 0.22 µm syringe filter to remove all undissolved solid.
-
Dilute the filtrate with mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.
Thermal Stability
Why it matters: The presence of a nitro group warrants a thorough investigation of thermal stability. Nitrated aromatic compounds can be energetic materials, and understanding their decomposition temperature is crucial for safe handling, storage, and processing.[6][7][8]
Experimental Protocol: DSC and TGA
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C).
-
The resulting thermogram will show endothermic events such as melting point (Tₘ) and exothermic events such as decomposition (Tₑ). The onset of the exothermic peak is a key indicator of thermal instability.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA measures the change in mass as a function of temperature. A sharp drop in mass indicates decomposition. This provides complementary information to the DSC data.
-
Summary of Physicochemical Properties
The following table should be used to compile the experimentally determined data, providing a clear and concise summary for project teams.
| Parameter | Method | Predicted Value | Experimental Result | Significance for Drug Development |
| Molecular Weight | Mass Spectrometry | 185.14 g/mol | TBD | Fundamental property for all calculations. |
| pKa | Potentiometric Titration | ~3.5 - 4.5 | TBD | Governs solubility and absorption across pH gradients. |
| LogP | Shake-Flask / HPLC | ~0.5 - 1.5 | TBD | Predicts lipophilicity of the neutral molecule. |
| LogD at pH 7.4 | Shake-Flask / HPLC | TBD | TBD | Predicts effective lipophilicity at physiological pH. |
| Aqueous Solubility | Shake-Flask | TBD | TBD | Critical for bioavailability and formulation. |
| Melting Point (Tₘ) | DSC | TBD | TBD | Indicator of purity and solid-state packing energy. |
| Decomposition (Tₑ) | DSC / TGA | TBD | TBD | Defines limits for safe handling and storage. |
Conclusion
This compound is a molecule with significant potential, stemming from its hybrid structure that marries a biologically active core with functionalities that are critical for drug-like properties. A systematic and rigorous evaluation of its physicochemical properties, as outlined in this guide, is the essential first step in its journey as a potential therapeutic agent. The data generated through these protocols will enable informed decisions regarding lead optimization, formulation development, and the design of subsequent pharmacokinetic and pharmacodynamic studies. By understanding the fundamental nature of the molecule, we unlock the ability to rationally engineer its success.
References
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]
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Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2023). ResearchGate. [Link]
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Thermal Decomposition of Nitropyrazoles. (n.d.). ResearchGate. [Link]
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Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2022). MDPI. [Link]
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Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2021). ResearchGate. [Link]
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Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (2024). PubMed. [Link]
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3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI. [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8][9]triazin-7(6H)-ones and Derivatives. (2022). MDPI. [Link]
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4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]
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Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. (2022). ResearchGate. [Link]
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3-Cyclopentyl-3-(4-(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanoic acid. (n.d.). Pharmaffiliates. [Link]
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A Technical Guide to the Biological Activities of Nitropyrazole Derivatives
Abstract
Nitropyrazoles, a subset of the versatile pyrazole class of nitrogen-containing heterocycles, are distinguished by the presence of a nitro functional group which significantly modulates their electronic properties and biological reactivity.[1][2] This modification has unlocked a diverse and potent range of pharmacological activities, positioning these derivatives as compelling scaffolds in modern medicinal chemistry. This technical guide provides an in-depth exploration of the primary biological activities of nitropyrazole derivatives, including their antimicrobial, anticancer, anti-inflammatory, and antiparasitic effects. For each domain, we will dissect the underlying mechanisms of action, analyze structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Introduction: The Pyrazole Scaffold and the Influence of the Nitro Group
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1][3][4] This core structure is a "privileged scaffold" in drug discovery, appearing in numerous clinically approved drugs due to its metabolic stability and versatile synthetic accessibility.[2] The introduction of a nitro (NO₂) group onto the pyrazole ring dramatically alters the molecule's physicochemical properties. As a potent electron-withdrawing group, the nitro moiety enhances the molecule's electrophilicity, increases its potential for hydrogen bonding, and can serve as a metabolic handle.
The bioactivity of nitropyrazoles is often linked to the reduction of the nitro group within target cells, a process that can generate reactive nitrogen species like nitro anion radicals.[5] These reactive species can covalently modify and damage critical biomolecules such as DNA, lipids, and proteins, leading to cytotoxicity in pathogens and cancer cells.[5] This mechanism is a cornerstone of the activity seen in many nitroaromatic therapeutic agents.[5][6]
Antimicrobial Activity
Nitropyrazole derivatives have demonstrated significant activity against a spectrum of bacteria and fungi, emerging as potential solutions to the growing challenge of antimicrobial resistance.[7][8]
Mechanism of Action
The primary antimicrobial mechanism is believed to be the intracellular reduction of the nitro group by microbial nitroreductases.[5] This bioactivation is crucial and creates a cascade of cytotoxic events.
-
Generation of Reactive Nitrogen Species (RNS): Microbial enzymes, particularly NADH-dependent nitroreductases, reduce the nitropyrazole to form a nitro anion radical.[9] Further reduction can produce nitroso and hydroxylamine intermediates.[5]
-
Macromolecular Damage: These highly reactive species induce cellular damage through multiple pathways:
-
DNA Damage: Covalent binding to DNA can disrupt replication and transcription, leading to cell death.[5]
-
Oxidative Stress: The redox cycling of the nitro group can generate superoxide radicals, leading to a state of oxidative stress that damages proteins and lipids.
-
Enzyme Inhibition: The reactive intermediates can inhibit essential enzymes involved in microbial metabolism.
-
A diagram illustrating this activation pathway is provided below.
Caption: Bioactivation of nitropyrazoles in microbial cells.
Structure-Activity Relationship (SAR)
The antimicrobial potency of nitropyrazoles is highly dependent on their substitution pattern.
| Position of NO₂ | Substituents on Phenyl Ring | Other Substituents | Observed Activity |
| 4-position | Electron-withdrawing groups (e.g., Cl, F) | Nitrofuran moiety | Generally enhances antibacterial and antifungal activity.[2] |
| 4-position | Electron-donating groups (e.g., OCH₃) | Morpholinoquinolinyl group | Can increase potency against specific strains like S. aureus.[10] |
| 3-position | Varied | Fused heterocyclic rings (e.g., thiadiazine) | Often results in broad-spectrum activity.[11] |
This table summarizes general trends observed in the literature. Specific activity is highly compound-dependent.
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the nitropyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium. Final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Optionally, a growth indicator dye like resazurin can be added to aid in visualization.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Anticancer Activity
The cytotoxic potential of nitropyrazoles has been extensively explored, revealing multiple mechanisms by which they can target and eliminate cancer cells.[12][13] Many derivatives show potent activity against various cancer cell lines, including those of the colon, breast, and liver.[12][14]
Mechanisms of Action
Nitropyrazoles function as multi-target agents in oncology, interfering with several critical pathways for cancer cell survival and proliferation.
-
Kinase Inhibition: A primary mechanism involves the inhibition of key protein kinases that are often dysregulated in cancer.[15]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs (e.g., CDK2), nitropyrazoles can halt the cell cycle, typically at the G2/M phase, preventing cell division and inducing apoptosis.[12][15]
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) disrupts signaling pathways responsible for angiogenesis (new blood vessel formation) and cell proliferation.[13][15]
-
-
Induction of Apoptosis: Beyond cell cycle arrest, nitropyrazoles can directly trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) and activating caspases.
-
DNA Interaction: Similar to their antimicrobial action, some nitropyrazoles can act as DNA binding agents, intercalating into the DNA helix or causing damage through reactive intermediates, ultimately interfering with replication.[12][16]
-
Tubulin Polymerization Inhibition: Certain derivatives can disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, a mechanism similar to that of classic chemotherapy drugs like vinca alkaloids.[15]
Caption: Multi-target anticancer mechanisms of nitropyrazoles.
Key Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the nitropyrazole derivative. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for a further 48-72 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
Several pyrazole derivatives are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs), and their nitrated counterparts also exhibit potent anti-inflammatory effects.[2][4]
Mechanism of Action
-
Selective COX-2 Inhibition: Many nitropyrazole derivatives show high selectivity for inhibiting COX-2 over COX-1.[17][19] COX-2 is the inducible isoform of the enzyme, upregulated at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation.[17] Selective COX-2 inhibition provides potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17][20]
-
Modulation of Cytokines: Some derivatives can also suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins (ILs).[17]
Key Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Methodology (in Rats)
-
Animal Acclimatization:
-
Acclimatize male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.
-
-
Compound Administration:
-
Administer the test nitropyrazole derivative, a standard drug (e.g., Indomethacin, Celecoxib), or vehicle (control) to different groups of rats via oral gavage.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Determine the percentage inhibition of edema for the treated groups relative to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.[20]
-
Antiparasitic Activity
Nitrated heterocyclic compounds have long been a mainstay in treating parasitic infections, and nitropyrazoles are no exception.[6] They have shown promising activity against protozoan parasites like Trichomonas vaginalis, Entamoeba invadens, and Trypanosoma cruzi.[21][22]
Mechanism of Action
The antiparasitic mechanism closely mirrors the antimicrobial one, relying on the reductive activation of the nitro group by parasitic enzymes, often type I nitroreductases, which are absent in mammalian hosts.[9] This selective bioactivation leads to the generation of cytotoxic radicals that damage parasitic DNA and proteins, resulting in parasite death with potentially high selectivity and lower host toxicity.[9][21] For instance, some pyrazole-benzimidazole hybrids have been shown to target the cruzain cysteine protease in T. cruzi.[22]
Key Experimental Protocol: In Vitro Assay against T. cruzi
Methodology (β-galactosidase-transgenic T. cruzi assay)
-
Cell Culture:
-
Culture host cells (e.g., L6 myoblasts) in a 96-well plate and allow them to adhere.
-
-
Parasite Infection:
-
Infect the host cells with trypomastigotes of a T. cruzi strain engineered to express the β-galactosidase gene. Allow 2 hours for invasion.
-
Wash the plates to remove non-invading parasites.
-
-
Compound Treatment:
-
Add serial dilutions of the nitropyrazole derivatives to the infected cells. Include a reference drug (e.g., Benznidazole) and an untreated control.
-
Incubate for 48-72 hours, during which the parasites transform into amastigotes and replicate.
-
-
Lysis and Substrate Addition:
-
Lyse the cells and add the substrate chlorophenol red-β-D-galactopyranoside (CPRG).
-
-
Data Analysis:
-
The β-galactosidase produced by viable parasites will cleave the CPRG, producing a color change that can be measured spectrophotometrically.
-
Calculate the percentage inhibition of parasite growth and determine the IC₅₀ value.
-
Other Biological Activities
Beyond the major areas discussed, nitropyrazole derivatives have been investigated for other applications:
Conclusion and Future Directions
Nitropyrazole derivatives represent a synthetically accessible and highly versatile class of compounds with a broad spectrum of potent biological activities. Their efficacy is often rooted in the reductive bioactivation of the nitro group, a mechanism that can confer selectivity for microbial, parasitic, or hypoxic cancer cells over host cells. The ability to fine-tune their activity through targeted substitutions makes them an exceptionally attractive scaffold for drug development.
Future research should focus on optimizing the therapeutic index of these compounds—maximizing potency while minimizing off-target toxicity. The development of derivatives with enhanced selectivity for specific microbial or cancer-associated enzymes could lead to next-generation therapeutics with improved safety profiles. Furthermore, exploring their potential as multi-target agents, for instance, combining kinase inhibition with cytotoxic radical generation, offers a promising strategy to combat drug resistance in both oncology and infectious disease.
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The Nitro Group's Emergence: A Technical Guide to Nitropyrazole Compounds in Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Transformative Power of the Nitro Group
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of numerous approved drugs.[1][2] From the anti-inflammatory celecoxib to the blockbuster erectile dysfunction drug sildenafil, the versatility of the pyrazole core is well-established.[1] However, the strategic introduction of a nitro group onto this scaffold unlocks a new dimension of chemical and biological potential, giving rise to the class of nitropyrazole compounds.
The nitro group, often perceived with caution in drug discovery due to potential toxicity, is a powerful modulator of a molecule's physicochemical and pharmacological properties when judiciously incorporated.[3] Its strong electron-withdrawing nature can significantly alter the electron density of the pyrazole ring, influencing pKa, hydrogen bonding capabilities, and susceptibility to metabolic enzymes. This guide provides an in-depth technical review of nitropyrazole compounds in medicinal chemistry, exploring their synthesis, diverse biological activities, and the crucial structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for Nitropyrazole Scaffolds
The regioselective introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of these compounds. The position of the nitro group profoundly influences the molecule's overall properties and biological activity.
Direct Nitration of Pyrazole
Direct nitration of the pyrazole ring is a common approach, typically employing a mixture of nitric acid and sulfuric acid. However, this method can lead to a mixture of isomers, with the 4-nitro derivative often being the major product.[4]
Experimental Protocol: One-Pot Two-Step Synthesis of 4-Nitropyrazole [1][5]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
20% Fuming sulfuric acid (oleum)
-
Ice
-
Ethyl ether
-
Hexane
Procedure:
-
In a flask equipped with a stirrer and an ice-water bath, slowly add pyrazole to concentrated sulfuric acid to form pyrazole sulfate. Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture in the ice-water bath and add fuming nitrosulfuric acid (a mixture of fuming nitric acid and fuming sulfuric acid) dropwise.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Filter the white solid, wash with ice water, and dry under vacuum.
-
Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.
Regioselective Synthesis of Nitropyrazoles
Achieving specific substitution patterns, such as 3-nitro or 5-nitropyrazoles, often requires more nuanced synthetic strategies. One common method involves the thermal rearrangement of N-nitropyrazoles.[4][6]
Caption: General synthetic routes to nitropyrazoles.
For more complex substitution patterns, cyclocondensation reactions offer a powerful tool for building the nitropyrazole core with pre-defined regiochemistry.[2]
Biological Activities of Nitropyrazole Compounds
The incorporation of the nitro group endows pyrazole derivatives with a broad spectrum of biological activities, making them promising candidates for various therapeutic areas.
Anticancer Activity
Nitropyrazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 0.39 | [1] |
| MCF7 (Breast) | 0.46 | [1] | |
| Compound 2 | A549 (Lung) | 0.26 | [1] |
| Compound 3 | HepG2 (Liver) | 3.695 (µg/mL) | [7] |
| Compound 4 | PC-3 (Prostate) | 5.32 | [8] |
| Compound 5 | A2780 (Ovarian) | 8.14 | [8][9] |
The anticancer mechanism of some nitropyrazoles involves the inhibition of key cellular signaling pathways. For instance, certain derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1]
Caption: Mechanism of action of nitropyrazole-based kinase inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity [2][10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Nitropyrazole compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the nitropyrazole compound and a vehicle control (DMSO) and incubate for the desired time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
Nitropyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6 | Escherichia coli | 0.25 | [12] |
| Compound 7 | Streptococcus epidermidis | 0.25 | [12] |
| Compound 8 | Aspergillus niger | 1 | [12] |
| Compound 9 | Staphylococcus aureus | 230 | [4] |
| Compound 10 | Pseudomonas aeruginosa | 460 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination [1][6][13][14]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Nitropyrazole compound (dissolved in a suitable solvent)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the nitropyrazole compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral and Anti-inflammatory Activities
The therapeutic potential of nitropyrazoles extends to antiviral and anti-inflammatory applications. Certain derivatives have shown efficacy against viruses such as the Newcastle disease virus.[14] In the realm of anti-inflammatory research, nitropyrazole-based compounds have demonstrated potent activity in in vivo models of inflammation, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[3][15][16][17]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of nitropyrazole compounds is intricately linked to their structural features. The position of the nitro group, as well as the nature and position of other substituents on the pyrazole ring, play a crucial role in determining potency and selectivity.
-
Position of the Nitro Group: The electron-withdrawing effect of the nitro group is most pronounced when it is at the 4-position, which can influence the acidity of the N-H proton and the molecule's ability to interact with biological targets.
-
Substituents on the Pyrazole Ring: The addition of other functional groups, such as aryl, alkyl, or heterocyclic moieties, can modulate the lipophilicity, steric profile, and hydrogen bonding potential of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[18] For instance, in a series of pyrazole-based kinase inhibitors, the presence of a nitro group was found to be more optimal for activity than other substituents like methyl, methoxy, or chloro groups.[1]
-
N-Substitution: Substitution on the pyrazole nitrogen can significantly impact the compound's properties. For example, N-alkylation can improve solubility and selectivity.
Conclusion and Future Perspectives
Nitropyrazole compounds represent a promising class of molecules in medicinal chemistry, with a diverse range of biological activities. The strategic incorporation of the nitro group onto the versatile pyrazole scaffold provides a powerful tool for modulating the pharmacological properties of these compounds. Further exploration of the vast chemical space of nitropyrazoles, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of novel and effective therapeutic agents for a wide array of diseases. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
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Methodological & Application
Application Notes and Protocols: Evaluating 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a Potential Kinase Inhibitor
Abstract
The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received regulatory approval.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a novel, potential kinase inhibitor. While the pyrazole moiety is a strong indicator of potential kinase-modulating activity, the specific efficacy and target profile of this particular compound are yet to be fully elucidated.[1][4] These application notes, therefore, present a structured, field-proven workflow to systematically characterize this compound, from synthesis and initial biochemical screening to cell-based functional assays. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Rationale for Investigating this compound
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The pyrazole ring system has been successfully exploited in the design of inhibitors for a multitude of kinases, such as Akt1, Cyclin-Dependent Kinases (CDKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[1][6]
The structure of this compound incorporates several features of interest:
-
The Pyrazole Core: Provides a rigid scaffold capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[3]
-
The Nitro Group: This strong electron-withdrawing group can influence the electronic properties of the pyrazole ring, potentially enhancing binding affinity and selectivity for specific kinase targets.[7]
-
The Propanoic Acid Side Chain: This feature can be exploited for modulating solubility and pharmacokinetic properties. The carboxyl group could also form additional interactions with amino acid residues in the target protein.
Given these structural attributes, a systematic evaluation of this compound is warranted to determine its potential as a kinase inhibitor. The following sections outline a proposed synthetic route and a comprehensive suite of assays to characterize its biochemical and cellular activity.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound is the aza-Michael addition of 4-nitro-1H-pyrazole to an acrylate derivative, followed by hydrolysis. This approach is common for the N-alkylation of pyrazoles.
Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Protocol:
-
Step 1: Synthesis of Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate.
-
To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ethyl ester intermediate.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the purified ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Biochemical Evaluation: In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to assess its ability to inhibit the enzymatic activity of a purified kinase in a cell-free system. A variety of assay formats are available, with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) being a popular, robust, and high-throughput method.[8][9]
TR-FRET Kinase Activity Assay
This assay measures the phosphorylation of a substrate by a kinase. The principle involves a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[9]
Workflow Diagram:
Caption: Workflow for a TR-FRET based kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of fluorescein-labeled peptide substrate and ATP in the same kinase reaction buffer. The ATP concentration should ideally be at the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10]
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the kinase reaction buffer to create 4X inhibitor solutions. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in a TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution (or DMSO vehicle for no-inhibitor and positive controls) to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells except the negative control wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the detection solution.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis and Interpretation
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor (fluorescein) signal to the donor (terbium) signal.
-
Normalize Data: Express the results as a percentage of kinase activity relative to the DMSO (no inhibitor) control.
-
% Activity = (Ratio_sample - Ratio_no_kinase) / (Ratio_no_inhibitor - Ratio_no_kinase) * 100
-
-
Determine IC₅₀ Value: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[11][12]
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is a measure of the inhibitor's potency.[11] |
| Positive Control | A known inhibitor for the target kinase (e.g., Staurosporine) to validate assay performance. |
| Negative Control | A reaction mixture lacking the kinase enzyme to determine the background signal. |
| Vehicle Control | A reaction containing the same concentration of DMSO as the inhibitor wells to account for any solvent effects. |
Cellular Evaluation: Assessing the Effects of Kinase Inhibition in a Biological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to understand a compound's activity in a more physiologically relevant setting. These assays can assess the compound's cell permeability, engagement with the target in the cellular milieu, and its effect on downstream signaling pathways and cellular phenotypes.
Western Blotting for Phosphoprotein Analysis
A primary method to confirm the mechanism of action of a kinase inhibitor is to measure the phosphorylation status of its downstream substrates in treated cells.[3]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
If the kinase is part of a signaling pathway activated by a growth factor, starve the cells in serum-free media before treatment, and then stimulate with the appropriate ligand for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[1][4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase's substrate.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the substrate protein or a housekeeping protein like β-actin or GAPDH.[3]
-
Expected Outcome: A dose-dependent decrease in the phosphorylated form of the substrate protein with no significant change in the total protein level would indicate effective inhibition of the kinase in the cells.
Cell Proliferation Assay
Kinase inhibitors often exert their therapeutic effect by inhibiting the proliferation of cancer cells. Assays like the MTT or CellTiter-Glo® assay can be used to measure the impact of the compound on cell viability and proliferation.
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the luminescence signal against the log of the compound concentration and fitting to a dose-response curve.
Apoptosis Assay
Inhibition of survival signaling pathways by kinase inhibitors can lead to programmed cell death, or apoptosis.[2][13] This can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade, or by detecting markers of apoptosis like Annexin V staining.
Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Plating and Treatment: Plate and treat cells with the test compound as described for the proliferation assay, typically for 24-48 hours.
-
Assay:
-
Follow the manufacturer's protocol to add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3 and -7 activity.
-
-
Data Analysis: A dose-dependent increase in luminescence indicates the induction of apoptosis.
Signaling Pathway Visualization:
Caption: General kinase signaling pathway and point of inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in TR-FRET assay | Non-specific antibody binding, high kinase concentration. | Optimize antibody and kinase concentrations. Ensure use of appropriate blocking agents in buffers. |
| No inhibition observed in biochemical assay | Compound is inactive, compound precipitated, incorrect ATP concentration. | Verify compound solubility. Test at a lower ATP concentration (near Kₘ). Test against a panel of kinases to check for selectivity.[10] |
| No change in phosphoprotein levels in Western blot | Compound is not cell-permeable, target is not inhibited in cells, incorrect time point. | Perform a time-course experiment. Use a positive control inhibitor known to be cell-permeable. Consider a cell permeability assay. |
| High variability in cell-based assays | Inconsistent cell seeding, edge effects in plates, compound cytotoxicity at high concentrations. | Ensure uniform cell seeding. Avoid using the outer wells of the plate. Perform a cytotoxicity assay to distinguish from anti-proliferative effects. |
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. By systematically progressing from biochemical characterization to cell-based functional assays, researchers can generate a robust data package to determine the compound's potency, mechanism of action, and potential therapeutic utility. The inherent promise of the pyrazole scaffold suggests that this line of inquiry is a worthwhile endeavor in the ongoing search for novel and effective kinase-targeted therapies.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Google Scholar.
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Pan/Phospho Analysis For Western Blot Normalization. (2017, March 15). Protocols.io. Retrieved January 15, 2026, from [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 15, 2026, from [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 15, 2026, from [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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IC50. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
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IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). American Association for Cancer Research. Retrieved January 15, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 15, 2026, from [Link]
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Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved January 15, 2026, from [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. Retrieved January 15, 2026, from [Link]
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Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG LABTECH. Retrieved January 15, 2026, from [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved January 15, 2026, from [Link]
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3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. (n.d.). ProQuest. Retrieved January 15, 2026, from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI. Retrieved January 15, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 15, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 15, 2026, from [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Therapeutic Potential of Exportin 1 and Aurora Kinase A Inhibition in Multiple Myeloma Cells. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025, April 29). PubMed Central. Retrieved January 15, 2026, from [Link]
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Application Note & Protocols: High-Purity Isolation of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Abstract
This document provides a comprehensive guide to the purification of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a key intermediate in pharmaceutical research and development. Achieving high purity of this compound is critical for ensuring the reliability and reproducibility of subsequent synthetic steps and biological assays. We present three primary purification techniques—acid-base extraction, recrystallization, and column chromatography—each accompanied by detailed, field-tested protocols. The guide emphasizes the underlying chemical principles behind each method, offering researchers the rationale needed to adapt these techniques to their specific experimental context.
Introduction: The Importance of Purity
This compound is a bifunctional molecule incorporating a nitro-substituted pyrazole ring and a carboxylic acid moiety. These structural features make it a valuable building block in the synthesis of complex heterocyclic compounds, particularly for drug discovery programs targeting kinases and other enzymes.[1][2] The presence of impurities, such as unreacted starting materials, regioisomers, or synthetic byproducts, can lead to ambiguous analytical data, decreased yields in subsequent reactions, and false positives or negatives in biological screening.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the user to troubleshoot and optimize their purification strategy.
Physicochemical Properties
A foundational understanding of the target compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | [5][6] |
| Molecular Weight | 185.14 g/mol | [5][6] |
| CAS Number | 512810-21-8 | [6] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Key Functional Groups | Carboxylic Acid (acidic), Pyrazole Ring (weakly basic), Nitro Group (electron-withdrawing) | General Knowledge |
Common Impurities
The nature of impurities is intrinsically linked to the synthetic route. A common synthesis involves the Michael addition of 4-nitro-1H-pyrazole to an acrylate derivative. Potential impurities may include:
-
Unreacted 4-nitro-1H-pyrazole: A weakly acidic starting material.
-
Unreacted Acrylate Ester: A neutral starting material.
-
Hydrolyzed Acrylate: Acrylic acid or its salt.
-
Regioisomers: Such as 3-(4-nitro-1H-pyrazol-2-yl)propanoic acid, which can be difficult to separate due to similar physical properties.[7]
Strategic Approach to Purification
The selection of a purification technique is dictated by the nature of the impurities and the scale of the reaction. The carboxylic acid group is the most powerful "handle" for purification, making acid-base extraction the first and most effective choice for removing neutral or basic impurities.
Caption: High-level decision workflow for purification.
Technique 1: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group.[8] By treating a solution of the crude product with a mild aqueous base, the target compound is deprotonated to form a water-soluble carboxylate salt.[9][10] Neutral and basic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure carboxylic acid to precipitate.[11]
Causality: We choose a weak base like sodium bicarbonate (NaHCO₃) over a strong base like sodium hydroxide (NaOH). This is because strong bases can potentially promote side reactions with the electron-deficient pyrazole ring or the nitro group. Furthermore, NaHCO₃ reacts with the carboxylic acid to produce CO₂ gas, a clear indicator of the reaction's progress.
Caption: Workflow for purification via acid-base extraction.
Protocol 3.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (20-30 mL) in a separatory funnel.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).[12] Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (Step 2 & 3) with another 15 mL of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.[12]
-
Wash (Optional): The organic layer, containing neutral impurities, can be discarded. For rigorous purification, it can be washed with brine, dried over anhydrous MgSO₄, and concentrated to identify impurities.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus or pH paper).[12] A precipitate of the pure product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts. Dry the product under vacuum to a constant weight.
Technique 2: Recrystallization
Principle: This technique purifies solid compounds based on differences in solubility. An ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor).
Causality: The key to successful recrystallization is the selection of an appropriate solvent or solvent system. For a polar molecule like this compound, polar protic solvents (like ethanol or isopropanol) or polar aprotic solvents (like ethyl acetate or acetone) are good starting points. Often, a binary solvent system (e.g., ethanol/water or ethyl acetate/hexane) provides the best results, allowing for fine-tuning of solubility. Slow cooling is crucial as it promotes the formation of a pure crystal lattice, excluding impurity molecules.
Protocol 4.1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents (e.g., ethanol, water, ethyl acetate, hexane) at room temperature and with heating. Identify a single solvent or a miscible solvent pair that meets the criteria described above. An ethanol/water system is often effective for such compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., hot ethanol) needed to fully dissolve the solid at or near the solvent's boiling point.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a binary system, add the "bad" solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool as described.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Technique 3: Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[13] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel down the column faster.[13][14]
Causality and Field-Proven Insight: A significant challenge when using silica gel chromatography for carboxylic acids is "tailing" or "streaking" of the spot on a TLC plate or the peak from a column.[12] This occurs because the acidic proton of the carboxyl group can interact variably with the slightly acidic silica gel. To ensure the compound moves as a single, well-defined band, it must be kept fully protonated. The key is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. [12] This acidic modifier suppresses the deprotonation of the target compound, leading to a much sharper and more efficient separation.
Protocol 5.1: Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol). Add 0.5-1% acetic acid to the chosen system. The ideal system gives the target compound an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the mobile phase and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase (containing 0.5-1% acetic acid) to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and volatile acetic acid using a rotary evaporator under reduced pressure to yield the purified product.
Purity Assessment & Troubleshooting
Final purity should be assessed using a combination of methods:
-
TLC: To visualize the number of components.
-
HPLC: For quantitative purity analysis.[7]
-
NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.[7]
-
Melting Point: A sharp melting point range is indicative of high purity.
| Problem | Potential Cause & Solution |
| Oily Precipitate (Oiling Out) | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. Solution: Re-heat the mixture, add more solvent, and ensure slow cooling. For acid-base extraction, ensure the aqueous layer is well-chilled before and during acidification. |
| Low Recovery | The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration. Solution: Cool the filtrate for a longer period in an ice bath. Concentrate the mother liquor to recover a second crop of crystals. Ensure minimal solvent is used for dissolution. |
| Streaking on TLC/Column | The compound is interacting too strongly with the silica gel. Solution: Add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation of the carboxylic acid.[12] |
| No Precipitation on Acidification | The product may be more water-soluble than expected, or the concentration is too low. Solution: Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
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ScienceMadness. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]
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UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
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MDPI. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS, IDENTIFICATION AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
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PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The compound 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a novel synthetic molecule, holds considerable promise for therapeutic applications. The presence of the nitro group and the propanoic acid side chain suggests potential for unique biological interactions and targeted activities. These application notes provide a comprehensive suite of in vitro assay protocols designed to elucidate the biological activity profile and mechanism of action of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
The following protocols are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more in-depth mechanistic studies, such as enzyme inhibition and cellular pathway analysis.[6][7][8][9]
Logical Workflow for In Vitro Characterization
A systematic approach is crucial for efficiently characterizing a novel compound. The proposed workflow begins with a broad assessment of cytotoxicity, followed by screening for common biological activities associated with pyrazole derivatives, and finally, delving into the specific mechanism of action.
Caption: A logical workflow for the in vitro characterization of novel compounds.
Part 1: Foundational Assays - Cytotoxicity Profiling
Before assessing therapeutic potential, it is imperative to determine the cytotoxic profile of this compound. This establishes a therapeutic window and informs the concentration range for subsequent biological assays.[10][11][12][13]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cell line for a specific disease model) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in cell culture medium. Replace the medium in the wells with the compound dilutions and include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.[11][12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and determine the EC₅₀ value.
| Assay | Principle | Endpoint | Information Provided |
| MTT | Measures metabolic activity | Colorimetric (Formazan) | Cell viability and proliferation |
| LDH | Measures membrane integrity | Colorimetric (Formazan) | Cell death and cytotoxicity |
Part 2: Screening for Biological Activity
Based on the known activities of pyrazole derivatives, initial screening should focus on anti-inflammatory and enzyme inhibitory potential.[1][2][3]
Enzyme Inhibition Assays
Enzyme inhibition is a common mechanism of action for many drugs.[14][15][16][17] Given the anti-inflammatory and anticancer potential of pyrazoles, screening against relevant enzymes is a logical next step.
Protocol for a Generic Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX):
-
Reagent Preparation: Prepare assay buffer, enzyme solution (e.g., COX-1 or COX-2), substrate solution (e.g., arachidonic acid), and a detection reagent according to a commercially available kit or a validated in-house protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure:
-
Add the compound dilutions to a 96-well plate.
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Incubate for the specified reaction time.
-
Stop the reaction and add the detection reagent.
-
-
Data Acquisition: Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Part 3: Elucidating the Mechanism of Action
Should the initial screening reveal significant biological activity, the next phase is to investigate the underlying molecular mechanism.[7][8][9]
Western Blotting for Protein Expression and Signaling Pathways
Western blotting is a powerful technique to assess changes in protein levels and post-translational modifications, providing insights into the cellular pathways affected by the compound.
Protocol:
-
Cell Lysis: Treat cells with this compound at various concentrations and for different time points. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
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Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Retrieved from [Link]
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PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Framework for Novel Compound Characterization
The journey of a novel small molecule from initial synthesis to a potential therapeutic candidate is contingent on a thorough understanding of its mechanism of action (MoA). This document provides a comprehensive, multi-faceted guide for researchers to systematically investigate the biological activity of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid , a compound for which the MoA is yet to be defined. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, cascading workflow. We will move from broad, unbiased screening to highly specific validation assays, ensuring that each step informs the next. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, and the nitro group can be a key pharmacophore but also a potential toxicophore, making a detailed MoA study critical.[1]
Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and the inclusion of self-validating systems within each protocol. This guide will empower researchers to generate robust, reproducible data to define the precise biological narrative of this novel chemical entity.
Phase 1: Foundational Profiling - Knowing Your Molecule
Before delving into complex biological systems, a foundational understanding of the compound's physicochemical properties and its putative biological space is essential. This initial phase prevents downstream experimental artifacts and guides hypothesis generation.
Application Note 1.1: Physicochemical Characterization & In Silico Target Prediction
Rationale: The purity, solubility, and stability of the compound directly impact the reliability of biological data. Simultaneously, computational methods can provide a valuable, cost-effective first look at potential biological targets, helping to focus subsequent experimental efforts.[2][3]
Protocol 1.1.1: Physicochemical Analysis
-
Purity Assessment:
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the identity and determine the purity of the compound. A purity of >95% is recommended for all biological assays.
-
Nuclear Magnetic Resonance (NMR) spectroscopy should also be used to confirm the chemical structure.
-
-
Solubility Determination:
-
Assess solubility in common biological buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO).
-
Prepare a concentrated stock solution (e.g., 10-50 mM in 100% DMSO). Ensure the final DMSO concentration in cell-based assays does not exceed 0.5% to avoid solvent-induced artifacts.
-
-
Stability Analysis:
-
Evaluate the compound's stability in the chosen assay buffer over the time course of the planned experiments by incubating it at the relevant temperature (e.g., 37°C) and analyzing its integrity by HPLC at various time points.
-
Protocol 1.1.2: In Silico Target Prediction
-
Method Selection: Employ a combination of ligand-based and structure-based computational methods to predict potential protein targets.[2][4]
-
Ligand-Based: Use chemical similarity searching against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Tools like SEA (Similarity Ensemble Approach) or SwissTargetPrediction can be valuable.[5][6]
-
Structure-Based (Reverse Docking): Screen the compound's 3D conformation against a library of protein binding sites to identify potential interactions.
-
-
Execution:
-
Input the SMILES string or 3D structure of this compound into the selected platforms.
-
Analyze the output, which typically consists of a ranked list of potential targets.
-
-
Interpretation:
-
Prioritize targets that are predicted by multiple independent methods.[5]
-
Cross-reference predicted targets with known biology related to pyrazole or nitro-containing compounds to form initial hypotheses.
-
Phase 2: Unbiased Target Identification - Casting a Wide Net
With a well-characterized compound, the next critical step is to identify its direct molecular binding partner(s) in a biological context. Unbiased, proteome-wide approaches are crucial to avoid confirmation bias.
Application Note 2.1: Affinity-Based & Activity-Based Proteomic Approaches
Rationale: To directly answer the question "What does my compound bind to?", we employ methods that use the compound itself as a "bait" to capture its targets from a complex protein mixture, such as cell lysate. We recommend using at least two orthogonal methods to increase confidence in the identified hits.
Workflow for Target Identification
Caption: Workflow for unbiased target identification using orthogonal proteomic methods.
Protocol 2.1.1: Affinity Chromatography (Pulldown Assay)
-
Probe Synthesis: Synthesize a derivative of the parent compound with a linker attached to a biotin tag. It is crucial to test that this modified probe retains biological activity comparable to the parent compound.
-
Bead Immobilization: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads. Use beads with an inactive structural analog or no compound as a negative control.[7]
-
Lysate Incubation: Incubate the beads with total cell lysate from a relevant cell line. Perform a parallel incubation with control beads. A competition experiment, where the lysate is pre-incubated with an excess of the free, untagged parent compound, is a critical control to identify specific binders.
-
Washing & Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Specific targets should be enriched on the probe-coated beads compared to control beads and their binding should be diminished in the competition experiment.[9]
Protocol 2.1.2: Activity-Based Protein Profiling (ABPP)
-
Probe Design: ABPP probes consist of a reactive group ("warhead") that covalently binds to active sites of an enzyme family, a linker, and a reporter tag (e.g., an alkyne for click chemistry).[10] If the compound is suspected to be a covalent inhibitor, it can be directly modified into an ABPP probe.
-
Competitive Profiling:
-
Treat live cells or cell lysate with the test compound (this compound) across a range of concentrations.
-
Add a broad-spectrum ABPP probe that targets a suspected enzyme class (e.g., serine hydrolases, kinases).
-
If the test compound binds to a target enzyme, it will block the binding of the ABPP probe.[11][12]
-
-
Detection and Analysis:
-
Attach a biotin tag to the alkyne-modified ABPP probe via click chemistry.[13]
-
Enrich the probe-labeled proteins and analyze by LC-MS/MS.
-
Quantify the reduction in probe labeling for each identified enzyme. A dose-dependent decrease in signal for a specific protein identifies it as a target of the test compound.[14]
-
Phase 3: Target Validation - From Hits to Confirmed Targets
Identifying a protein that binds to the compound is not sufficient. Validation is required to confirm that this interaction is direct, occurs in a cellular context, and is responsible for the compound's biological effects.
Application Note 3.1: Biophysical & Genetic Validation Techniques
Rationale: Orthogonal validation methods are essential. Biophysical assays confirm direct physical interaction and quantify binding affinity, while genetic approaches modulate the expression of the target protein to establish a causal link between target engagement and cellular phenotype.[15]
Protocol 3.1.1: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16][17]
-
Procedure:
-
Purify the recombinant candidate target protein.
-
Place the protein in the sample cell of the calorimeter.
-
Titrate the compound from a syringe into the sample cell in a series of small injections.[18]
-
Measure the heat changes after each injection.
-
-
Data Analysis: Fit the resulting data to a binding model to determine the thermodynamic parameters. A measurable heat change upon titration confirms a direct interaction.[1]
| Parameter | Description | Significance in MoA Studies |
| Kd (Dissociation Constant) | The concentration of ligand at which half the protein binding sites are occupied. | Quantifies binding affinity. A lower Kd indicates a stronger interaction. |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex. | Determines the number of binding sites on the target protein. |
| ΔH (Enthalpy) | The heat change upon binding. | Provides insight into the types of bonds being formed (e.g., hydrogen bonds).[16] |
| ΔG (Gibbs Free Energy) | The overall energy of binding, calculated from Kd. | The primary measure of binding strength. |
| ΔS (Entropy) | The change in disorder upon binding. | Reflects changes in conformational freedom and solvent reorganization. |
Protocol 3.1.2: Genetic Target Validation (siRNA/CRISPR)
-
Principle: If the compound exerts its effect through a specific target, then reducing or eliminating that target should render the cells resistant to the compound.[19]
-
Target Knockdown (siRNA):
-
Target Knockout (CRISPR/Cas9):
-
For more definitive validation, use CRISPR/Cas9 to generate a cell line where the target gene is permanently knocked out.[25][26]
-
Compare the response of the knockout cell line to the wild-type parental line. The knockout line should be significantly less sensitive to the compound if the gene product is the primary target.[15][27]
-
Phase 4: Cellular & Phenotypic Characterization
Once the molecular target is validated, the focus shifts to understanding the downstream consequences of target engagement on cellular behavior.
Application Note 4.1: Assessing Cellular Health and Signaling Pathways
Rationale: A compound's MoA is incomplete without understanding its ultimate effect on cell fate and the signaling cascades that mediate this effect. A battery of cell-based assays can build a comprehensive picture of the compound's cellular pharmacology.
Logical Flow of Cellular Assays
Caption: A logical workflow for characterizing the cellular effects of a novel compound.
Protocol 4.1.1: Cell Viability Assays (MTT/XTT)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[28] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases is proportional to the number of living cells.[29] The XTT assay is often preferred as it produces a water-soluble formazan, simplifying the workflow.[30][31]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a defined period (e.g., 24, 48, 72 hours).
-
Add the MTT or XTT reagent and incubate according to the manufacturer's protocol.
-
For MTT, add a solubilization agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
-
Data Analysis: Plot the absorbance against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 4.1.2: Apoptosis Assays
-
Rationale: If the compound reduces cell viability, it is crucial to determine if it induces programmed cell death (apoptosis).
-
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a DNA stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.[32][33]
-
Procedure: Treat cells with the compound. Stain with Annexin V-FITC and PI. Analyze by flow cytometry.
-
Interpretation: Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.[34]
-
-
Caspase Activity Assay:
-
Principle: Apoptosis is executed by a cascade of proteases called caspases. Caspase-3 is a key executioner caspase.[35] Assays can measure the cleavage of a fluorogenic caspase-3 substrate.[36]
-
Procedure: Treat cells with the compound, lyse the cells, and add the fluorogenic substrate. Measure the fluorescence increase over time.
-
Protocol 4.1.3: Cell Cycle Analysis
-
Principle: Anti-proliferative compounds often cause arrest at specific phases of the cell cycle. Cellular DNA content, which doubles from G1 to G2/M phase, can be quantified using a fluorescent DNA stain like propidium iodide (PI) and flow cytometry.[37][38]
-
Procedure:
-
Data Analysis: A histogram of fluorescence intensity will show peaks corresponding to cells in G0/G1, S, and G2/M phases. Analyze the percentage of cells in each phase to identify any compound-induced cell cycle arrest.
Protocol 4.1.4: Western Blotting for Signaling Pathway Analysis
-
Principle: Western blotting allows for the quantification of specific proteins and their post-translational modifications (e.g., phosphorylation), providing a snapshot of the activity state of signaling pathways.[41]
-
Procedure:
-
Based on the identified target and observed phenotype, select a panel of antibodies against key proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Treat cells with the compound for various time points (e.g., 0, 15, 30, 60 minutes) to capture dynamic signaling events.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[42]
-
Probe the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK) followed by HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of the compound on pathway activation or inhibition. Multiplex fluorescent western blotting can also be used to probe for multiple targets on a single blot.[43][44]
Conclusion
Elucidating the mechanism of action of a novel compound like this compound is a systematic, iterative process. This guide provides a robust framework, from foundational characterization to in-depth cellular analysis. By employing these integrated and orthogonal approaches, researchers can build a comprehensive and validated understanding of the compound's biological function, paving the way for its further development as a chemical probe or therapeutic agent. Each experiment is designed to be a self-validating system, with the necessary controls to ensure data integrity and build a compelling scientific narrative.
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Application Notes & Protocols: Preclinical Evaluation of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid in Animal Models
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a novel heterocyclic compound with therapeutic potential. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4][5] This document outlines detailed protocols for the preparation, dosing, and administration of this compound in common rodent models. It further delves into the scientific rationale behind experimental design, emphasizing the establishment of a robust framework for assessing pharmacokinetics, pharmacodynamics, and preliminary toxicity. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to rigorously evaluate this and similar pyrazole-based compounds in a preclinical setting.
Introduction: Scientific Rationale and Therapeutic Potential
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[2][3] Its unique chemical properties allow for diverse substitutions, leading to compounds with a broad spectrum of pharmacological activities, including the inhibition of key signaling molecules like kinases.[1][4] The compound this compound incorporates three key features: the pyrazole core, a propanoic acid side chain which can influence solubility and interactions with targets, and a nitro group, which can modulate electronic properties and potential mechanisms of action.
While specific data for this compound is not yet prevalent, related pyrazole derivatives have shown potent activity against various kinases involved in cell proliferation and inflammation, such as EGFR, VEGFR, and PI3K.[1][4] Therefore, it is hypothesized that this compound may function as a kinase inhibitor, potentially targeting pathways critical for oncogenesis or autoimmune disorders.
Cautionary Note on Nitro-Aromatic Compounds: The presence of a nitro group warrants careful toxicological assessment. A structurally related compound, 3-nitropropanoic acid (3-NPA), is a known irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, leading to cellular energy depletion.[6] Early-stage toxicity profiling is therefore a critical component of the experimental workflow.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the extensive literature on pyrazole-based kinase inhibitors, a plausible mechanism of action for this compound is the inhibition of a protein kinase, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase.[7] Dysregulation of kinase signaling is a hallmark of many diseases, making them attractive therapeutic targets.
Caption: Hypothesized kinase inhibition pathway.
Compound Preparation and Formulation
The successful administration of a test compound begins with its proper preparation and formulation. The choice of vehicle is critical and should be inert, non-toxic, and capable of solubilizing or suspending the compound at the desired concentration.
Synthesis Overview
The synthesis of this compound can be approached through several synthetic routes common for N-alkylation of pyrazoles. A plausible method involves the Michael addition of 4-nitro-1H-pyrazole to an acrylate ester, followed by hydrolysis of the ester to yield the final propanoic acid. This method is analogous to established procedures for similar pyrazole derivatives.[8]
Vehicle Selection and Formulation Protocol
Due to the propanoic acid moiety, the compound is expected to have poor aqueous solubility at neutral pH. The following vehicles are recommended for initial in vivo studies, starting with the most benign.
Table 1: Recommended Vehicles for Formulation
| Vehicle | Properties & Use Cases |
| Aqueous Solution (pH adjusted) | Ideal for soluble compounds. The sodium salt can be formed with NaOH to increase solubility. Titrate carefully. |
| 0.5% (w/v) Methylcellulose (MC) | Forms a uniform suspension for insoluble compounds. Biologically inert and commonly used for oral administration. |
| 10% DMSO / 90% Saline | For parenteral routes. DMSO aids solubility. Note: DMSO can have biological effects; keep concentration low. |
| 5% DMSO / 5% Solutol HS 15 / 90% Saline | A more complex vehicle for poorly soluble compounds intended for IV administration. Requires careful preparation. |
Protocol 2.2.1: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose
-
Prepare Vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat to 60-70°C and stir until fully dissolved. Cool to room temperature.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Pre-wet: In a sterile mortar, add a small amount of the vehicle to the powder to create a paste. This prevents clumping.
-
Triturate: Grind the paste thoroughly with the pestle.
-
Dilute: Gradually add the remaining vehicle while continuously stirring to achieve the final concentration of 10 mg/mL.
-
Homogenize: Use a magnetic stirrer or sonicator to ensure a uniform suspension.
-
Storage: Store at 4°C for up to one week. Always vortex thoroughly before each use.
Dosing and Administration in Rodent Models
The selection of animal model, administration route, and dose levels are fundamental to the design of any preclinical study. Mice and rats are the most common initial models for efficacy and toxicity screening.[9][10]
Dose Calculation
Dose calculations are based on the body weight of the animal (mg/kg).[11][12] It is crucial to accurately weigh each animal before dosing.
Formula for Dose Calculation:
Volume to Administer (mL) = (Dose (mg/kg) × Body Weight (kg)) / Concentration (mg/mL)
Example: To dose a 25 g (0.025 kg) mouse at 50 mg/kg using a 10 mg/mL formulation: Volume = (50 mg/kg × 0.025 kg) / 10 mg/mL = 0.125 mL
Administration Routes: Protocols and Considerations
The choice of administration route depends on the intended clinical application and the compound's properties.[13] Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[14]
Table 2: Guidelines for Administration Volumes and Needle Sizes in Mice
| Route | Max Volume (mL/kg) | Recommended Volume (mL/kg) | Needle Gauge |
| Oral (PO) | 20 | 10 | 20-22g gavage |
| Intraperitoneal (IP) | 20 | 10 | 25-27g |
| Intravenous (IV) | 10 | 5 | 27-30g |
| Subcutaneous (SC) | 20 | 10 | 25-27g |
Note: These are general guidelines. Always consult institutional IACUC protocols.[14]
Protocol 3.2.1: Oral Gavage (PO) Administration in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure Needle: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insertion: Insert the needle into the mouth, passing it along the side of the tongue and down the esophagus into the stomach. Do not force the needle.[15]
-
Administration: Slowly deliver the calculated volume of the compound formulation.
-
Withdrawal: Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3.2.2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse on its back with the head tilted slightly downwards.
-
Injection Site: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.[13]
-
Insertion: Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood flashback) or an organ (no fluid flashback).
-
Injection: Inject the solution smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage.
Experimental Design: From Dose-Ranging to Efficacy
A structured experimental approach is necessary to obtain meaningful data. This typically involves a dose-range finding study followed by a definitive efficacy study.
Dose Range Finding (DRF) / Tolerability Study
The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD) and select dose levels for subsequent efficacy studies.[16]
Workflow for a Dose-Range Finding Study
Caption: Workflow for a dose-range finding study.
Pharmacodynamic (PD) Marker Analysis
To confirm that the compound is engaging its intended target in vivo, PD studies are essential. If the hypothesized mechanism is kinase inhibition, this would involve measuring the phosphorylation status of the target kinase or its downstream substrates in tumor or surrogate tissues.
Protocol 4.2.1: Western Blot for Phospho-Kinase Levels
-
Dose Animals: Administer the compound at selected doses and time points (e.g., 2, 6, 24 hours post-dose).
-
Tissue Collection: Euthanize animals and rapidly excise the tissue of interest (e.g., tumor, spleen).
-
Homogenization: Immediately homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates via SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection and quantify band intensity.
-
Analysis: Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.
Conclusion and Future Directions
This document provides a foundational framework for the in vivo evaluation of this compound. By following these protocols, researchers can generate the critical data needed to assess the therapeutic potential of this novel compound. The initial focus should be on establishing a safe dose range, followed by efficacy studies in relevant disease models (e.g., tumor xenografts for oncology). Concurrently, pharmacokinetic analysis should be performed to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which will provide crucial context for the efficacy and toxicity findings. The insights gained from these studies will be instrumental in guiding the future development of this promising pyrazole derivative.
References
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- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.
- Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (n.d.). SciSpace.
- Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (n.d.). IISTE.org.
- Routes of Administration. (n.d.).
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Office of Research - Boston University.
- Routes Of Drug Administration. (2020).
- 2 Different Routes of Drug Administration in Mice. (n.d.). Scribd.
- A Simple Method for Animal Dose Calculation in Preclinical Research. (2020). Cronicon.
- A Simple Method for Animal Dose Calculation in Preclinical Research. (2020). ResearchGate.
- Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs.
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][13]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from
- Synthetic procedures for the synthesis of 3-nitropropanoic acid. (n.d.). ResearchGate.
- 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. (n.d.).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central.
- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (n.d.). Google Patents.
- Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock. (2005). PubMed.
- Structure-activity Relationships Associated With 3,4,5-triphenyl-1H-pyrazole-1-nonanoic Acid, a Nonprostanoid Prostacyclin Mimetic. (n.d.). PubMed.
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). PubMed. Retrieved January 15, 2026, from
- Application Notes and Protocols for In Vivo Animal Models: Testing of 3-(1H-pyrazol-1- yl)pyrazin-2. (n.d.). Benchchem.
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Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid Synthesis
An advanced technical support resource meticulously designed for professionals in research and drug development. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists. It is designed to empower you with the causal understanding behind each experimental step, ensuring that every protocol is a self-validating system for achieving high yield and purity.
Core Synthesis Pathway: Aza-Michael Addition
The primary route to this compound is the aza-Michael addition of 4-nitro-1H-pyrazole to an acrylic acid derivative. This reaction, while straightforward in principle, is sensitive to several parameters that can dramatically influence its outcome. The reaction involves the nucleophilic attack of a deprotonated pyrazole nitrogen onto the β-carbon of the α,β-unsaturated carbonyl system.
Caption: A logical flow for diagnosing and solving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose between using acrylic acid directly versus an acrylic acid ester followed by hydrolysis?
-
Acrylic Acid Ester (e.g., methyl or ethyl acrylate): This is often the preferred route. Esters are typically less prone to polymerization than the free acid and are highly reactive Michael acceptors. The resulting propanoate ester is often easier to purify by column chromatography before the final hydrolysis step.
-
Acrylic Acid: Direct use is possible and offers a more atom-economical route, avoiding the hydrolysis step. However, it can be more challenging due to the higher potential for polymerization and potential acid-base side reactions with the catalyst.
Q2: Which analytical techniques are best for monitoring the reaction and assessing final purity?
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. Use a solvent system like Ethyl Acetate/Hexane. The product will be more polar than the starting 4-nitropyrazole and should have a lower Rf value. This allows you to determine when the starting material is consumed. [1]2. High-Performance Liquid Chromatography (RP-HPLC): The gold standard for assessing the purity of the final compound. A C18 column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) is a good starting point. [2]3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Q3: What are the best practices for purifying the final this compound?
Purification of the final acid can be challenging due to its polarity.
-
If the ester precursor was purified: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude acid can then be recrystallized from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
If the crude acid needs purification:
-
Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.
-
Column Chromatography: This can be difficult for the free acid. If necessary, use a silica gel column with a polar eluent system, possibly containing a small amount of acetic or formic acid to suppress tailing.
-
Experimental Protocols
Protocol 1: Optimized Synthesis via Ethyl Acrylate Adduct
This protocol utilizes a highly efficient base catalyst for the Michael addition, followed by a standard hydrolysis.
Part A: Synthesis of Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitro-1H-pyrazole (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by cesium carbonate (Cs₂CO₃, 0.2 eq). Stir the suspension for 15 minutes at room temperature. [3][4]3. Michael Addition: Slowly add ethyl acrylate (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 50°C and stir. Monitor the reaction progress by TLC every hour until the 4-nitropyrazole spot has disappeared (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove the inorganic base and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexane) to yield the pure ester adduct.
Part B: Hydrolysis to this compound
-
Setup: Dissolve the purified ester from Part A in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until TLC or HPLC analysis shows complete consumption of the ester (typically 3-6 hours).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-hydrolyzed starting material.
-
Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from an appropriate solvent.
References
-
Li, W., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(31), 20083-20087. Available from: [Link]
-
Parekh, N., et al. (2014). Synthetic Protocol toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Strategy. The Journal of Organic Chemistry, 79(11), 5346-5352. Available from: [Link]
-
Various Authors. (2020). Synthesis of 2‐pyrazoline derivatives via Michael addition. ResearchGate. Available from: [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 918. Available from: [Link]
-
Quiroga, J., & Insuasty, B. (2012). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2013(1), 194-222. Available from: [Link]
-
Li, W., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Publishing. Available from: [Link]
-
Various Authors. (2020). Catalyst and base free aza-Michael addition reaction: Synthesis of poly-substituted 4-pyrazole based benzopyrans. ResearchGate. Available from: [Link]
-
Various Authors. (2012). Optimization of the reaction conditions for the Michael addition of... ResearchGate. Available from: [Link]
-
Various Authors. (2023). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. ResearchGate. Available from: [Link]
-
Various Authors. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link]
-
Charleux, B., et al. (2005). First Nitroxide-Mediated Controlled Free-Radical Polymerization of Acrylic Acid. Macromolecules, 38(13), 5485-5492. Available from: [Link]
Sources
Common side products in the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Technical Support Center: Synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)propanoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
The synthesis of this compound is typically achieved via a Michael addition of 4-nitropyrazole to an acrylate ester (like ethyl or methyl acrylate), followed by hydrolysis of the resulting ester. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Question 1: My reaction is complete, but my NMR spectrum shows a complex mixture of products instead of the clean desired product. What are the likely impurities?
Answer: The most common issue in the N-alkylation of pyrazoles is the formation of regioisomers.[1][2][3] 4-Nitropyrazole has two nitrogen atoms, and alkylation can occur at either position, leading to two different products.
-
Primary Side Product: The most significant side product is the undesired N2-alkylated regioisomer, 3-(4-nitro-2H-pyrazol-2-yl)propanoic acid . The electronic and steric environment of the 4-nitropyrazole ring can lead to a mixture of N1 and N2 alkylation products.
-
Other Potential Impurities:
-
Unreacted 4-nitropyrazole: If the reaction has not gone to completion.
-
Polymerized acrylate: Ethyl acrylate and similar monomers can polymerize, especially in the presence of base or heat, leading to a viscous oil or solid in your reaction mixture.[4]
-
Bis-adducts: While less common with pyrazoles, highly reactive Michael acceptors can sometimes react twice, though this is more prevalent with primary amines.[5]
-
Question 2: How can I distinguish between the desired N1-isomer and the undesired N2-isomer?
Answer: Spectroscopic methods, particularly NMR, are the most effective way to differentiate between the N1 and N2 isomers. The chemical shifts of the pyrazole ring protons are distinct for each isomer due to differences in their chemical environment.
| Compound | Expected ¹H NMR Chemical Shifts (Pyrazole Ring) | Key Differentiating Feature |
| Desired Product (N1-isomer) this compound | Two distinct singlets for H3 and H5 protons. | The two protons on the pyrazole ring are in different environments and will appear as separate signals. |
| Side Product (N2-isomer) 3-(4-nitro-2H-pyrazol-2-yl)propanoic acid | A single singlet for the two equivalent H3 and H5 protons. | Due to the symmetry of the N2-substituted pyrazole, the H3 and H5 protons are chemically equivalent and will have the same shift. |
Question 3: My reaction yield is very low. What reaction conditions should I modify to favor the formation of the desired N1-isomer?
Answer: Low yield is often a result of suboptimal reaction conditions that either fail to drive the reaction to completion or favor the formation of side products. The regioselectivity of pyrazole alkylation is a known challenge in synthetic chemistry.[3][6]
Here are key parameters to optimize:
-
Choice of Base: A weak, non-nucleophilic base is often preferred to deprotonate the pyrazole without promoting polymerization of the acrylate. Bases like triethylamine (TEA), potassium carbonate (K₂CO₃), or DBU can be effective. Stronger bases like sodium hydride (NaH) might increase the rate but can also lead to more side reactions.
-
Solvent: The polarity of the solvent can influence the N1/N2 ratio. Aprotic polar solvents like DMF or acetonitrile are commonly used. Experimenting with different solvents can sometimes alter the product distribution.
-
Temperature: Running the reaction at a lower temperature can often improve selectivity, although it may require longer reaction times. Start at room temperature and adjust as needed. High temperatures can promote polymerization and reduce selectivity.
-
Stoichiometry: Using a slight excess of the acrylate ester (e.g., 1.1 to 1.2 equivalents) can help ensure the complete consumption of the 4-nitropyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the primary side reaction?
The formation of the N1 and N2 isomers is a classic example of competitive nucleophilic attack. The pyrazole anion, formed after deprotonation by the base, is an ambident nucleophile. The negative charge is delocalized across both nitrogen atoms. The Michael acceptor (ethyl acrylate) can then be attacked by either nitrogen, leading to the two regioisomers.
Q2: How can I purify the desired this compound from its N2-isomer?
Separating these isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution system, typically with a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), can effectively separate the two isomers. The polarity difference, though slight, is usually sufficient for separation.
-
Recrystallization: If a significant amount of one isomer is present, it may be possible to selectively crystallize it. This requires careful solvent screening to find a system where the solubility of the two isomers is sufficiently different.
Q3: The final step of my synthesis is the hydrolysis of the ethyl ester. Can side products form here?
Yes, the hydrolysis step, typically performed under basic (e.g., NaOH or LiOH) or acidic (e.g., HCl) conditions, can also present challenges.
-
Incomplete Hydrolysis: The reaction may not go to completion, leaving unreacted ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate in your final product. Monitoring the reaction by TLC or LC-MS is crucial.
-
Degradation: Prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to the degradation of the pyrazole ring or reactions involving the nitro group. It is advisable to perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and for the minimum time necessary.
References
- P. L. F. [and others] "Regioselective and Guided C-H Activation of 4-nitropyrazoles." Journal of Organic Chemistry, 2014.
- M. C. [and others] "Regioselectivity and proposed mechanism for the cyclization reaction.
- J. S. [and others] "Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- M. H. [and others] "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." European Journal of Medicinal Chemistry, 2023.
-
A. E. F. [and others] "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][8]triazin-7(6H)." National Institutes of Health, 2021.
-
A. E. F. [and others] "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][8]triazin-7(6H)-ones and Derivatives." MDPI, 2021.
- Y. E. [and others] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." MDPI, 2022.
- Y. E. [and others] "Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- Y. L. [and others] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." MDPI, 2022.
- A. V. [and others] "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." MDPI, 2022.
- N/A. "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research, N/A.
- N/A. "Aza-Michael addition of secondary amine to ethyl acrylate.
- N/A. "Synthetic procedures for the synthesis of 3-nitropropanoic acid.
- N/A. "(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid." PASL, N/A.
- N/A.
- P. W. C. [and others] "Structure-activity Relationships Associated With 3,4,5-triphenyl-1H-pyrazole-1-nonanoic Acid, a Nonprostanoid Prostacyclin Mimetic." Journal of Medicinal Chemistry, 1993.
- N/A. "Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C.
- N/A. "Ethyl 3-hydroxy-3-(4-nitrophenyl)
- N/A. "Ethyl 3-(4-nitrophenyl)
- C. M. R. R. [and others] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
- Y. Z. [and others] "Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles.
- N/A. "Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
- N/A.
- N/A. "3-(4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID ETHYL ESTER." ChemicalBook, N/A.
Sources
- 1. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Synthesized 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support center for the synthesis and purification of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the purity of your target compound.
Introduction
The synthesis of this compound is a critical step in various research and development pipelines. However, achieving high purity can be challenging due to potential side reactions and the formation of closely related impurities. This guide provides a structured approach to identifying and resolving these issues, ensuring the integrity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: The final product is an oil or a sticky solid, not a crystalline material.
Possible Causes:
-
Residual Solvent: Incomplete removal of the reaction or extraction solvent.
-
Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, lowering the melting point and preventing crystallization.
-
Water Content: The presence of water can hinder crystallization.
Solutions:
-
Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in the removal of high-boiling point solvents, but be cautious of potential degradation.
-
Purification via Acid-Base Extraction: This technique is highly effective for separating the desired carboxylic acid from neutral or basic impurities.[1][2][3][4][5]
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.[2][3][4]
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 6M HCl) until the product precipitates.[2][5]
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
-
-
-
Recrystallization: If the product is a solid but impure, recrystallization is a powerful purification technique.
-
Protocol: A detailed protocol is provided in the "Experimental Protocols" section.
-
Issue 2: NMR analysis shows the presence of unreacted 4-nitropyrazole.
Possible Causes:
-
Incomplete Reaction: The Michael addition of 4-nitropyrazole to the acrylate derivative may not have gone to completion.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or base catalyst concentration can lead to low conversion.
Solutions:
-
Optimize Reaction Conditions:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
-
Temperature: While some Michael additions proceed at room temperature, gentle heating might be required to drive the reaction to completion.[7] However, excessive heat can lead to side reactions.
-
-
Purification:
-
Acid-Base Extraction: As described in Issue 1, this method will effectively separate the acidic product from the less acidic 4-nitropyrazole starting material.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[8][9][10][11] A detailed protocol is provided in the "Experimental Protocols" section.
-
Issue 3: TLC analysis shows multiple spots, indicating the presence of byproducts.
Possible Causes:
-
Side Reactions: The Michael addition reaction can sometimes lead to the formation of byproducts, especially under harsh conditions.[12]
-
Formation of Regioisomers: If using a substituted pyrazole, there is a possibility of forming regioisomers, which can be difficult to separate.[11][13]
-
Polymerization of the Acrylate: Acrylate derivatives can polymerize, especially in the presence of certain catalysts or at elevated temperatures.
Solutions:
-
Reaction Condition Optimization:
-
Carefully control the stoichiometry of the reactants.
-
Maintain the optimal reaction temperature to minimize side reactions.[6]
-
-
Purification:
-
Column Chromatography: This is the most effective method for separating multiple components in a mixture.[9][10] The choice of eluent is critical for achieving good separation.
-
Recrystallization: If the byproducts have significantly different solubilities from the desired product, recrystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted 4-nitropyrazole, the acrylate starting material, and potential byproducts from side reactions such as polymerization of the acrylate or dialkylation of the pyrazole.[12][13]
Q2: How do I choose the best purification method?
A2: The choice of purification method depends on the nature of the impurities. A general workflow is as follows:
-
For removing neutral or basic impurities: Acid-base extraction is the most efficient first step.[1][2][3][4][5]
-
For solid products with minor impurities: Recrystallization is often the most effective and scalable method.
-
For complex mixtures or to separate compounds with similar polarities: Column chromatography is the preferred technique.[8][9][10][11]
Q3: My compound streaks on the silica gel TLC plate. What can I do?
A3: Streaking of carboxylic acids on silica gel is a common issue due to the interaction between the acidic proton and the silica. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This will keep the carboxylic acid in its protonated form, leading to a more defined spot.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar compounds like carboxylic acids.
-
Mobile Phase (Eluent) Selection: Use TLC to determine the optimal eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). As mentioned in the FAQs, adding a small amount of acetic or formic acid to the eluent can improve the separation of carboxylic acids.[5]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualization of Purification Workflow
Caption: Decision workflow for purifying this compound.
Chemical Structures
Caption: Structures of the target compound and a common impurity.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Columbia University. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
MDPI. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][4]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
MDPI. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2023). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Retrieved from [Link]
-
Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
- Google Patents. (n.d.). EP3183253B1 - Salt of (r)-3-(4-(7h-pyrrolo [2,3-d]pyrimidin-4-yl)-lh-pyrazol-l-yl)-3-cyclopentylpropanenitrile with benzenesulfonic acid.
- Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
ResearchGate. (2010). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. ukessays.com [ukessays.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
How to overcome poor solubility of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support guide for 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you overcome these issues in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a combination of chemical features that contribute to its poor solubility in aqueous media. The planar, aromatic nitropyrazole ring is relatively hydrophobic and can engage in strong intermolecular π-stacking interactions in the solid state. The nitro group, being highly polar and electron-withdrawing, further contributes to a stable crystal lattice. While the propanoic acid side chain offers a handle for ionization, the overall molecule's properties often lead to difficulties in achieving desired concentrations.
| Property | Estimated Value / Observation | Rationale / Source |
| Structure | C₆H₇N₃O₄ | Propanoic acid linked to a 4-nitropyrazole ring. |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | The pKa of propanoic acid (~4.8) is lowered by the electron-withdrawing effect of the nitropyrazole ring. |
| pKa (Pyrazole N-H) | ~9.6 | The pKa of the pyrazole N-H proton is influenced by the nitro group. The predicted pKa for 4-nitropyrazole is 9.63.[1][2] |
| LogP (Predicted) | ~0.5 - 1.0 | Indicates moderate lipophilicity, suggesting that solubility in both aqueous and nonpolar organic solvents may be limited. |
| Key Structural Features | Carboxylic acid (ionizable), nitro group (polar, electron-withdrawing), pyrazole ring (aromatic, potential H-bonding). | The combination of a hydrophobic core with polar, ionizable groups dictates its complex solubility behavior. |
Troubleshooting & Frequently Asked Questions (FAQs)
FAQ 1: My initial attempts to dissolve the compound in aqueous buffer have failed. What is the most effective first step?
Answer: The most critical first step is to leverage the carboxylic acid group via pH adjustment. The solubility of this compound is highly dependent on pH. In its neutral (protonated) form at acidic pH, it is poorly soluble. By increasing the pH above its carboxylic acid pKa, the compound deprotonates to form a highly polar and much more water-soluble carboxylate salt.
Core Concept: pH-Dependent Ionization
The equilibrium between the insoluble neutral form and the soluble ionized form is governed by the Henderson-Hasselbalch equation. A good rule of thumb is that for every pH unit above the pKa, the proportion of the soluble ionized form increases by a factor of 10.
Caption: pH-dependent ionization of the carboxylic acid.
Protocol 1: Generating a pH-Solubility Profile
This experiment will determine the optimal pH for solubilizing your compound.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH points (e.g., 3, 4, 5, 6, 7, 7.4, 8, 9).
-
Sample Addition: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is highly recommended to remove any fine particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. You should observe a significant increase in solubility as the pH rises above the pKa.
FAQ 2: Adjusting the pH is not compatible with my downstream experiment. What are my options for organic co-solvents?
Answer: When pH modification is not feasible, using water-miscible organic co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the solvent system, which lowers the energy required to solvate a lipophilic molecule.[3] For preparing concentrated stock solutions, solvents like DMSO and DMF are standard choices. For final assay conditions, less toxic solvents like ethanol or polyethylene glycols (PEGs) are often preferred.
Protocol 2: Co-Solvent Screening
-
Solvent Selection: Choose a panel of common, water-miscible organic solvents.
-
Stock Preparation: Attempt to dissolve a known, high concentration of the compound (e.g., 10-50 mM) in 100% of each selected co-solvent.
-
Aqueous Compatibility Test: Once a high-concentration stock is achieved (e.g., in DMSO), perform a serial dilution into your primary aqueous buffer (e.g., PBS). Observe the concentration at which precipitation occurs. This helps determine the maximum tolerable co-solvent concentration in your final assay.
-
Kinetic vs. Thermodynamic Solubility: Note that dissolving in 100% DMSO and then diluting can create a supersaturated "kinetic" solution that may precipitate over time. Always prepare fresh dilutions and visually inspect for clarity before use.
| Co-Solvent | Typical Starting Concentration | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | Up to 100% for stock | Excellent solubilizing power. Can be cytotoxic; final assay concentration should typically be <0.5%. |
| N,N-Dimethylformamide (DMF) | Up to 100% for stock | Similar to DMSO in solubilizing power.[4] Also carries cytotoxicity concerns. |
| Ethanol | 10-50% in water | Generally better tolerated in biological systems than DMSO/DMF. May require warming to aid dissolution. |
| Propylene Glycol (PG) | 10-40% in water | A common vehicle for in vivo studies. Can form viscous solutions. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% in water | Another widely used vehicle for formulations due to its low toxicity.[3] |
FAQ 3: I need a stable, solid form of the compound that is readily water-soluble. How can I prepare a salt?
Answer: Creating a salt form is an excellent chemical modification strategy to dramatically improve aqueous solubility and dissolution rate.[5][6] By reacting the carboxylic acid with a suitable base, you form an ionic salt that is often a free-flowing, crystalline solid with much higher water solubility than the parent free acid.
Caption: General workflow for preparing a sodium salt.
Protocol 3: Small-Scale Sodium Salt Formation
-
Dissolution: Dissolve a known molar amount of this compound in a minimal amount of a suitable solvent, such as ethanol or methanol. Gentle warming may be required.
-
Titration: Add exactly one molar equivalent of a standardized sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise while stirring. Use a common concentration like 1.0 M NaOH.
-
pH Monitoring: Monitor the pH of the solution. The target is a neutral pH (~7.0), indicating complete conversion to the salt.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the salt of your compound. For a highly pure, amorphous solid, the remaining water can be removed by lyophilization (freeze-drying). Alternatively, the salt can be dried in a vacuum oven.
-
Verification: Confirm salt formation via techniques like NMR (disappearance of the acidic proton), melting point analysis (salts typically have different melting points), or elemental analysis.
FAQ 4: Are there any other advanced methods I should consider for formulation development?
Answer: Yes, for more challenging formulation problems, several advanced techniques can be explored. These are typically employed in later-stage drug development but can be adapted for research purposes.
-
Hydrotropy: This method involves using high concentrations of certain compounds (hydrotropes), such as sodium benzoate or niacinamide, which can enhance the solubility of poorly soluble drugs.[7][8]
-
Complexation: Using cyclodextrins (CDs) can encapsulate the hydrophobic nitropyrazole moiety of your molecule within the CD's lipophilic cavity, forming an inclusion complex with greatly improved aqueous solubility.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level.[6] Techniques like hot-melt extrusion or spray drying with polymers like PVP or PEGs can create amorphous solid dispersions with enhanced dissolution properties.[8]
For any specific experimental challenges not covered here, please do not hesitate to reach out to our technical support team.
References
-
Slideshare. Methods of solubility enhancements. [Link]
-
Garekani, H. A., et al. (2001). Drug Solubility: Importance and Enhancement Techniques. Iranian Journal of Pharmaceutical Research, 2(2), 85-92. [Link]
-
International Journal of Scientific Development and Research. Methods to boost solubility. [Link]
-
Maheshwari, R. K. (2012). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Journal of Current Pharmaceutical Research, 10(1), 1-10. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
ACS Publications. Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. [Link]
Sources
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- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Interpreting unexpected results with 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Technical Support Center: 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Welcome to the troubleshooting and guidance center for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and unexpected challenges encountered when working with this versatile heterocyclic building block. The following FAQs and troubleshooting guides are structured to address issues from initial synthesis and characterization to stability and reactivity, providing not just solutions but the underlying scientific rationale.
Section 1: Product Identification and Purity Verification
FAQ 1: I have synthesized a white powder, but how can I confirm it is indeed this compound and assess its purity?
Answer:
Confirming the identity and purity of your compound is the most critical first step. A combination of analytical techniques is required for unambiguous structure elucidation. The expected data is summarized below.
Core Directive: Do not rely on a single piece of data. A melting point, for instance, can be misleading if your sample is contaminated with an impurity that has a similar melting point. Corroborative evidence from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is essential.
Table 1: Expected Analytical Data for this compound
| Technique | Parameter | Expected Value / Observation | Interpretation & Common Pitfalls |
| HRMS (ESI) | [M-H]⁻ | Calculated: 198.0364 | Confirms elemental composition (C₆H₅N₃O₄). The negative ion mode is often preferred for carboxylic acids. Ensure you do not see significant peaks corresponding to dimers or common adducts (e.g., +Na, +K) which might suggest salt formation. |
| ¹H NMR | Chemical Shifts (δ) | See Table 2 below for detailed assignments. | Provides a fingerprint of the proton environment. The key is to see the correct number of protons, splitting patterns, and integration for both the pyrazole ring and the propanoic acid chain.[1][2] |
| ¹³C NMR | Chemical Shifts (δ) | ~175 ppm (C=O), ~140-150 ppm (C-NO₂), ~120-135 ppm (other pyrazole C), ~45 ppm (N-CH₂), ~35 ppm (CH₂-COOH). | Confirms the carbon skeleton. The presence of the carbonyl carbon and the carbons of the nitrated pyrazole ring are key indicators.[3] |
| FT-IR | Key Stretches (cm⁻¹) | ~3100-2500 (broad, O-H), ~1700 (C=O), ~1550 & ~1350 (asymmetric & symmetric N-O stretch of NO₂). | Useful for confirming the presence of the carboxylic acid and nitro functional groups. The broad O-H stretch is characteristic. |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Assignment | Protons | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale & Troubleshooting Notes |
| H-3 (Pyrazole) | 1H | ~8.8 - 9.0 | Singlet | N/A | This proton is adjacent to the electron-withdrawing nitro group, leading to a significant downfield shift. Its absence could indicate substitution or an unexpected reaction at this position. |
| H-5 (Pyrazole) | 1H | ~8.1 - 8.3 | Singlet | N/A | Less deshielded than H-3. The presence of two distinct singlets in the aromatic region is a key indicator of the 4-nitro substitution pattern. |
| N-CH₂ | 2H | ~4.4 - 4.6 | Triplet | ~7 | This methylene group is directly attached to the pyrazole nitrogen. Its chemical shift and triplet splitting (coupled to the adjacent CH₂) are defining features. |
| CH₂-COOH | 2H | ~2.8 - 3.0 | Triplet | ~7 | These protons are adjacent to the carbonyl group. If you observe a more complex pattern, it may suggest restricted bond rotation or unexpected neighboring protons. |
| COOH | 1H | >12.0 | Broad Singlet | N/A | This acidic proton is often very broad and may exchange with trace water in the solvent. Its integration can be unreliable. |
Experimental Protocol: Confirming Product Identity
-
Sample Preparation:
-
For NMR, dissolve ~5-10 mg of your compound in ~0.7 mL of deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve the acid and show the COOH proton).
-
For HRMS, prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., Methanol or Acetonitrile) and dilute further for direct infusion analysis.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and a 2D correlation spectrum like HSQC to definitively link proton signals to their attached carbons.
-
Run HRMS in both positive and negative ion modes to ensure the molecular ion is observed.
-
-
Analysis:
-
Compare the observed molecular weight from HRMS to the theoretical mass. A deviation of <5 ppm is considered a good match.[4]
-
Integrate the ¹H NMR spectrum and analyze the splitting patterns. Do they match the expected structure?
-
Cross-reference with the FT-IR spectrum to confirm the presence of key functional groups.
-
Section 2: Synthesis and Reaction Troubleshooting
The synthesis of this compound typically involves the N-alkylation of 4-nitropyrazole.[5] However, several issues can arise, leading to low yields or impure products.
FAQ 2: My reaction yield is very low, and TLC analysis shows multiple spots, including unreacted 4-nitropyrazole. What went wrong?
Answer:
This is a common issue often related to incomplete deprotonation of the pyrazole nitrogen or competing side reactions. Let's break down the potential causes and solutions.
Causality: The N-H bond of the pyrazole ring is acidic, but it requires a sufficiently strong base to be fully deprotonated, creating the nucleophilic pyrazole anion.[6] If deprotonation is incomplete, the starting material remains, and the reaction rate will be slow. Furthermore, the alkylating agent, a derivative of propanoic acid, can also react with the base, leading to side products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield synthesis.
Recommended Actions:
-
Re-evaluate Your Base: Weak bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, especially in less polar solvents.[5] Consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF. This ensures irreversible and complete formation of the pyrazole anion.
-
Solvent Choice: The solvent must be able to dissolve both the pyrazole salt and the alkylating agent.[7] DMF is often a good choice. If using THF, ensure all components are well-solubilized.
-
Temperature Management: The deprotonation step can be exothermic.[8] Add the base portion-wise at 0 °C to maintain control. After the alkylating agent is added, the reaction may need to be gently heated (e.g., 50-60 °C) to ensure it goes to completion. Monitor the reaction by TLC.
-
Consider a Two-Step Approach: Using ethyl 3-bromopropanoate as the alkylating agent followed by a separate hydrolysis step (e.g., with LiOH or NaOH) to get the final acid can often be cleaner and higher yielding than using 3-bromopropanoic acid directly, as it avoids acid-base side reactions.
FAQ 3: My mass spec shows the correct mass, but the NMR spectrum is unusual. I see two sets of pyrazole signals. Did I make an isomer?
Answer:
This is a distinct possibility. While N-alkylation of pyrazole typically favors the N1 position, the formation of an N2-substituted isomer can occur, especially if the N1 position is sterically hindered. However, for 4-nitropyrazole, the two nitrogen environments are equivalent before substitution.
A more likely scenario for nitropyrazoles is an isomerization of the nitro group itself . It has been reported that N-nitropyrazoles can rearrange to the more stable C-nitropyrazoles under certain conditions.[6][9] While your target is already a C-nitropyrazole, harsh reaction conditions (e.g., high heat, strong acid/base) could potentially promote unexpected rearrangements or side reactions.
Plausible Unexpected Reaction Pathway
Caption: Potential for side-product formation under harsh conditions.
Troubleshooting Steps:
-
Advanced NMR Analysis: Acquire 2D NMR spectra (COSY, HSQC, HMBC). An HMBC spectrum is particularly powerful here, as it will show long-range correlations (2-3 bonds) between protons and carbons. Look for correlations between the N-CH₂ protons and the C3 and C5 carbons of the pyrazole ring. This will definitively establish the connectivity and confirm which nitrogen the propanoic acid chain is attached to.
-
Re-purify the Material: Attempt to separate the potential isomers using column chromatography with a shallow solvent gradient or by recrystallization from different solvent systems.
-
Review Reaction Conditions: Were excessive temperatures or prolonged reaction times used? Nitrated aromatic systems can be sensitive.[6] Stick to the mildest conditions necessary to drive the reaction to completion.
Section 3: Stability and Storage
FAQ 4: My previously pure compound has developed a yellow/brown color upon storage. Is it degrading?
Answer:
Yes, discoloration is often an indicator of degradation, especially for compounds containing a nitro group. Nitroaromatic compounds can be sensitive to light and air (oxidation).
Key Stability Concerns:
-
Photostability: Nitroaromatics can be light-sensitive. Store the compound in an amber vial, protected from direct light.
-
Oxidative Stability: While generally stable, prolonged exposure to air and potential contaminants could lead to slow oxidation. Store under an inert atmosphere (Nitrogen or Argon) for long-term storage.
-
Thermal Stability: While C-nitropyrazoles are generally more thermally stable than their N-nitro counterparts, they can still decompose at elevated temperatures.[9] Avoid storing the compound near heat sources.
Recommended Storage Protocol:
-
Short-Term (<1 month): Store in a sealed, amber vial at room temperature, away from light.
-
Long-Term (>1 month): Store in a sealed, amber vial under an inert atmosphere (N₂ or Ar) at 4 °C or below.
Verification of Degradation:
If you suspect degradation, re-run the analytical checks from Section 1 (NMR, MS). Look for the appearance of new peaks in the NMR or masses in the MS that could correspond to decomposition products.
References
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
-
Zhang, J., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega, 4(16), 19011–19017. [Link]
-
Yin, P., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(1), 153. [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
-
Aggarwal, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6512. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis.[Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.[Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of propanoic acid.[Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).[Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000179 - Propionic Acid.[Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 3. bmse000179 Propionic Acid at BMRB [bmrb.io]
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- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. We will address common challenges and critical optimization points in a practical, question-and-answer format. The underlying chemical principles for each recommendation are explained to empower users to make informed decisions during their experimental work.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves an aza-Michael addition of 4-nitropyrazole to an acrylate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. While seemingly straightforward, this pathway presents several potential challenges, particularly concerning reaction control, regioselectivity, and product purification.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section is designed to proactively address issues that may arise during the synthesis.
Part 1: The Aza-Michael Addition Reaction
Q1: My Michael addition reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
A: This is a common issue often traced back to the reaction setup, specifically the choice of base and solvent. The base's primary role is to deprotonate the 4-nitropyrazole, generating the nucleophile that attacks the ethyl acrylate.
-
Causality: The acidity of the pyrazole N-H bond is significantly increased by the electron-withdrawing nitro group, but a base of appropriate strength is still required. If the base is too weak, the concentration of the pyrazole anion will be too low for the reaction to proceed efficiently. If the reaction is sluggish, it could also be due to poor solubility of the reactants or the pyrazole salt in the chosen solvent.
-
Actionable Solutions:
-
Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU). For a more robust reaction, a strong base like sodium hydride (NaH) can be used, but requires an anhydrous aprotic solvent (like THF or DMF) and an inert atmosphere.
-
Solvent Optimization: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they can dissolve the pyrazole and its corresponding salt, facilitating the reaction. Acetonitrile (MeCN) is also a viable option.[1]
-
Temperature: While many Michael additions proceed at room temperature, gently heating the reaction mixture to 50-70 °C can significantly increase the reaction rate without promoting significant side reactions.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Q2: I've obtained a product, but NMR analysis shows a mixture of two isomers. Why is this happening and how can I synthesize only the desired N1-alkylated product?
A: You are observing the formation of both N1 and N2 alkylated regioisomers. This is a classic challenge in pyrazole chemistry.[3]
-
Causality: The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either one.[4] Although the 4-nitro substituent makes the pyrazole electronically asymmetric, the nucleophilicity of the two nitrogens can still be comparable under certain conditions, leading to a mixture of products. The regiochemical outcome is a delicate balance of steric effects, electronics, and reaction conditions (base, solvent, and counter-ion).[3][5]
-
Actionable Solutions:
-
Steric Control: In this specific case, the pyrazole is unsubstituted at the C3 and C5 positions, so steric hindrance is not the primary directing factor.
-
Reaction Condition Tuning: The choice of base and solvent system is critical for controlling regioselectivity. It has been reported that combinations like NaH in THF or K₂CO₃ in DMSO tend to favor N1-alkylation.[3] The counter-ion of the base can coordinate with the nitrogen atoms, influencing the site of alkylation.
-
Purification: If a mixture is unavoidable, the two regioisomers can typically be separated using column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point for developing a separation method.
-
| Parameter | Condition A (e.g., K₂CO₃/Acetonitrile) | Condition B (e.g., NaH/DMF) | Expected Outcome & Rationale |
| Base Strength | Moderate | Strong | Stronger bases ensure complete deprotonation, potentially leading to higher conversion rates. |
| Temperature | 25-80 °C | 0-25 °C | NaH reactions are often started at 0 °C to control the initial exothermic deprotonation, then warmed. |
| Regioselectivity | May yield mixtures | Often provides higher N1 selectivity | The solvent and counter-ion (Na+) can play a key role in directing the alkylation to the N1 position. |
| Yield | Moderate to Good | Good to Excellent | Condition B is generally more robust but requires more stringent anhydrous conditions. |
| Caption: Comparison of reaction parameters for optimizing the aza-Michael addition step. |
Part 2: The Ester Hydrolysis Step
Q3: The hydrolysis of my ethyl ester is incomplete, and I still see starting material on my TLC plate. How can I drive the reaction to completion?
A: Incomplete hydrolysis is typically a result of insufficient reaction time, temperature, or quantity of the hydrolyzing agent.
-
Causality: Ester hydrolysis is an equilibrium process. To drive it to completion, an excess of the nucleophile (hydroxide) is used, and the reaction is often heated. The β-nitrogen of the pyrazole might slightly reduce the reactivity of the ester carbonyl, requiring robust conditions.
-
Actionable Solutions:
-
Increase Stoichiometry: Use a larger excess of the base. A common starting point is 2-4 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Solvent System: A mixture of solvents like THF/water or Ethanol/water is ideal. The organic solvent ensures solubility of the ester, while water is necessary for the hydrolysis reaction.
-
Increase Temperature/Time: If the reaction is sluggish at room temperature, gently heat it to 40-50 °C. Monitor the disappearance of the starting material by TLC before proceeding with the workup.
-
Q4: I am concerned about the stability of the nitro group under my hydrolysis conditions. Could the product be degrading?
A: This is a valid concern. While nitropyrazoles are generally characterized as being resistant to hydrolysis and thermally stable, aggressive basic conditions could potentially lead to side reactions.[6]
-
Causality: Highly basic conditions (high concentration of NaOH/KOH) combined with high temperatures can sometimes lead to decomposition or unwanted side reactions involving aromatic nitro groups.
-
Actionable Solutions:
-
Use Lithium Hydroxide (LiOH): LiOH is often preferred for ester hydrolysis as it is effective under milder conditions than NaOH or KOH.
-
Temperature Control: Avoid excessive heating. Most ester hydrolyses can be completed at or slightly above room temperature with sufficient time.
-
Careful Workup: Once the reaction is complete, cool the mixture in an ice bath before slowly acidifying with a dilute acid (e.g., 1M HCl). This dissipates heat and minimizes the risk of degradation during neutralization.
-
Caption: Troubleshooting decision tree for the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (approx. 10 mL per 1 g of 4-nitropyrazole).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Addition of Pyrazole: While stirring at 0 °C, slowly add 4-nitropyrazole (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes. A color change and/or cessation of gas evolution indicates the formation of the sodium salt.
-
Michael Addition: Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase).
-
Workup: Carefully quench the reaction by pouring it into a beaker of ice-cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a solid or oil.[7][8]
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve the ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equivalents) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed (typically 4-12 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1M HCl. A precipitate should form.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product oils out or precipitation is incomplete, extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.
References
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
SlidePlayer. (n.d.). Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Nitropyrazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][6]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition and nucleophilic addition for the NH2–Nu strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
-
MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]
-
MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]
-
PASL. (n.d.). (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. Retrieved from [Link]
-
NIH. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of hydrolytic stability and acute toxicity of previously synthesized pyrrole-based hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C. Retrieved from [Link]
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
ResearchGate. (n.d.). Employment of Michael addition reactions for the functionalization of carboranes. Retrieved from [Link]
-
UNM Digital Repository. (n.d.). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from [Link]
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Validation & Comparative
A Scoping Review and Future Perspective on 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a Potential Modulator of Inflammatory Pathways
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] This guide provides a forward-looking comparative analysis of the largely uncharacterized compound, 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. In the absence of direct experimental data for this specific molecule, this document serves as a scoping review and scientific perspective. By dissecting the known biological activities of its core components—the 4-nitropyrazole moiety and the N-propanoic acid substituent—we hypothesize its potential as a modulator of inflammatory pathways, particularly in comparison to established pyrazole-based inhibitors targeting cyclooxygenases (COX) and other inflammatory enzymes. We further outline a comprehensive experimental workflow to systematically investigate its synthesis, biological activity, and mechanism of action, thereby providing a roadmap for its future evaluation.
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its metabolic stability and versatile chemical functionality.[1] Its unique electronic properties allow it to serve as a bioisostere for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[2] A multitude of pyrazole-containing drugs have reached the market, targeting a wide array of diseases. Notable examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and a variety of kinase inhibitors used in oncology.[2] The therapeutic diversity of pyrazole derivatives underscores the value of exploring novel substitutions on this versatile core.
Deconstructing this compound: A Hypothesis-Driven Analysis
To date, a thorough biological characterization of this compound remains elusive in publicly accessible literature. However, a scientific hypothesis regarding its potential activity can be formulated by examining its constituent parts.
The 4-Nitropyrazole Moiety: An Influential Pharmacophore
The nitro group is a strong electron-withdrawing group that can significantly influence the physicochemical properties and biological activity of a molecule.[1] In the context of pyrazoles, nitration can modulate the acidity of the pyrazole ring and its susceptibility to metabolic degradation. While extensive data on 4-nitropyrazoles is still emerging, the broader class of nitrated heterocycles is known to possess a range of biological activities, including antimicrobial and anticancer effects.[3] The position of the nitro group is critical, and its presence at the 4-position of the pyrazole ring is a key structural feature of the molecule .
The N-Propanoic Acid Substituent: A Pointer Towards Anti-Inflammatory Action
The presence of a propanoic acid group attached to the pyrazole nitrogen is a strong indicator of potential anti-inflammatory activity. A study by Per-Ola Johansson et al. detailed the synthesis and evaluation of pyrazol-3-propanoic acid derivatives as inhibitors of leukotriene biosynthesis in human neutrophils.[4] Leukotrienes are potent inflammatory mediators, and their inhibition is a therapeutic strategy for inflammatory diseases. Several compounds from this class demonstrated significant inhibition of leukotriene formation with IC50 values in the low micromolar range.[4] Furthermore, some of these derivatives also exhibited inhibitory activity against COX-1, suggesting a dual-acting anti-inflammatory mechanism.[4]
Hypothesis: Based on the known anti-inflammatory properties of pyrazole-propanoic acid derivatives, it is hypothesized that This compound is a potential inhibitor of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and/or cyclooxygenases (COX).
Comparative Framework: Positioning Against Established Pyrazole Inhibitors
To contextualize the potential of this compound, we compare its hypothetical profile with well-characterized classes of pyrazole inhibitors.
| Inhibitor Class | Key Examples | Primary Target(s) | General Mechanism of Action | Potential of this compound |
| COX Inhibitors | Celecoxib, Phenylbutazone | COX-1, COX-2 | Inhibition of prostaglandin synthesis.[2] | The propanoic acid moiety suggests a potential for COX inhibition, similar to some NSAIDs. |
| Kinase Inhibitors | Crizotinib, Ruxolitinib | Various kinases (e.g., ALK, JAK) | Competitive inhibition of ATP binding. | Less likely to be a primary kinase inhibitor without specific pharmacophoric features for the ATP binding pocket. |
| Cannabinoid Receptor Antagonists | Rimonabant | CB1 Receptor | Inverse agonism at the cannabinoid receptor.[5] | The structural features do not strongly align with known cannabinoid receptor ligands. |
| 5-LOX Inhibitors | Zileuton (non-pyrazole) | 5-Lipoxygenase | Inhibition of leukotriene synthesis. | The propanoic acid side chain is a feature found in some leukotriene biosynthesis inhibitors.[4] |
Proposed Experimental Workflow for Characterization
To validate the hypothesis and fully characterize this compound, a systematic experimental approach is necessary.
Figure 1: Proposed experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
4.1.1. Synthesis of this compound
-
Rationale: A plausible synthetic route involves the Michael addition of 4-nitropyrazole to an acrylic acid ester, followed by hydrolysis. This approach is favored for its regioselectivity at the N1 position of the pyrazole.
-
Step 1: Michael Addition:
-
Dissolve 4-nitropyrazole (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).
-
To this mixture, add ethyl acrylate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate by column chromatography.
-
-
Step 2: Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
4.1.2. In Vitro COX-1/COX-2 Inhibition Assay
-
Rationale: To determine the inhibitory potency and selectivity of the compound against COX isoforms, a commercially available colorimetric or fluorometric assay kit can be used.
-
Procedure (Example using a colorimetric assay):
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm) after adding a developing agent that reacts with prostaglandin G2.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
Concluding Remarks and Future Directions
While the biological activity of this compound is not yet documented, a hypothesis-driven analysis based on its structural components suggests its potential as a novel anti-inflammatory agent. The N-propanoic acid substituent is a strong indicator for interaction with enzymes in the arachidonic acid cascade. The proposed experimental workflow provides a clear and logical path for the synthesis and comprehensive biological evaluation of this compound. Further structure-activity relationship (SAR) studies, involving modifications of the substituents on the pyrazole ring and the length of the alkanoic acid chain, could lead to the discovery of more potent and selective inhibitors. The exploration of such novel chemical matter is essential for the continued development of new therapeutics for inflammatory diseases.
References
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Johansson, P-O., et al. (2011). Pyrazol-3-propanoic Acid Derivatives as Novel Inhibitors of Leukotriene Biosynthesis in Human Neutrophils. PubMed. Available at: [Link]
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- Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
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- Lv, K., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
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- Singh, N., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
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Validating the Inhibitory Effect of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid: A Comparative Guide for Researchers
For researchers and drug development professionals, the identification of novel small molecule inhibitors is the first step in a long and rigorous validation process. This guide provides a comprehensive framework for validating the hypothesized inhibitory effect of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a compound bearing the pyrazole scaffold common to a class of enzyme inhibitors. Based on its structural motifs, we hypothesize that this compound acts as an inhibitor of prolyl 4-hydroxylase (P4H), a key enzyme family in cellular signaling.
This guide will objectively compare the potential performance of this compound with established alternatives and provide detailed experimental protocols to support this validation. Our approach is grounded in scientific integrity, ensuring that every protocol described is a self-validating system.
The Hypothesized Mechanism of Action: Inhibition of Prolyl 4-Hydroxylase
The pyrazole nucleus is a core structural feature in many pharmaceuticals and bioactive molecules.[1] Several pyrazole-containing compounds have been identified as inhibitors of prolyl 4-hydroxylase (P4H). P4H enzymes are critical for the post-translational hydroxylation of proline residues in proteins, most notably in collagen and hypoxia-inducible factor (HIF).[2][3] By inhibiting P4H, the stability and activity of its substrate proteins can be modulated.
A particularly important target of P4H is the alpha subunit of HIF (HIF-α). Under normal oxygen conditions (normoxia), P4H hydroxylates specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) ubiquitin ligase complex and subsequent degradation.[4] In low oxygen conditions (hypoxia), P4H activity is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[5][6]
Therefore, we hypothesize that this compound functions as a P4H inhibitor, stabilizing HIF-α and mimicking a hypoxic response. This mechanism is shared by a class of drugs known as HIF prolyl-hydroxylase inhibitors (HIF-PHIs), which are used to treat anemia associated with chronic kidney disease.[7][8]
Caption: Hypothesized mechanism of this compound action.
Comparative Landscape: Alternative P4H Inhibitors
To validate the efficacy of this compound, its performance must be benchmarked against well-characterized P4H inhibitors. These alternatives can be broadly categorized:
| Inhibitor Class | Example(s) | Mechanism of Action | Key Characteristics |
| 2-Oxoglutarate Analogs | N-Oxaloglycine, Pyridine-2,4-dicarboxylate | Competitive inhibitors with respect to the P4H co-substrate 2-oxoglutarate.[3][9] | Serve as excellent tool compounds for in vitro assays but often have poor cell permeability. |
| Clinically Approved HIF-PHIs | Roxadustat, Daprodustat, Vadadustat | Stabilize HIF-α by inhibiting P4H, leading to increased endogenous erythropoietin production.[5][7] | Orally available small molecules with proven clinical efficacy in treating anemia.[6][8] |
| Other Small Molecules | 3,4-dihydroxybenzoate (DHB) | Pharmacological inhibition of prolyl hydroxylases.[3] | Used in research to study the effects of P4H inhibition. |
Experimental Validation Workflow
The following section outlines a step-by-step workflow to validate the inhibitory effect of this compound on P4H, determine its potency, and assess its cellular activity.
Caption: Experimental workflow for validating P4H inhibitory activity.
Part 1: In Vitro Validation of P4H Inhibition
The initial step is to determine if this compound directly inhibits P4H enzyme activity in a cell-free system. The Succinate-Glo™ Hydroxylase Assay is a robust high-throughput method for this purpose.[10][11]
Protocol: Succinate-Glo™ P4H Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 10 mM HEPES, 10 mM NaCl, pH 7.4).
-
Freshly prepare a solution of FeSO₄ (50 µM final concentration) in 10 mM HCl.
-
Prepare stock solutions of the test compound, a positive control (e.g., N-oxaloglycine), and a negative control (DMSO vehicle) in the appropriate solvent.
-
-
Enzyme Reaction:
-
In a 96-well or 384-well plate, combine the following components:
-
Add the test compound, positive control, or vehicle to the respective wells and incubate for 30 minutes on ice.
-
Initiate the reaction by adding the peptide substrate and α-ketoglutarate.
-
Incubate at room temperature for 1 hour.[11]
-
-
Detection:
-
Stop the reaction and detect the amount of succinate produced using the Succinate-Glo™ detection reagents according to the manufacturer's protocol (Promega, V7991).[11]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the positive and negative controls.
-
Part 2: Determination of Inhibitory Potency (IC₅₀)
Once direct inhibition is confirmed, the next step is to quantify the potency of this compound by determining its half-maximal inhibitory concentration (IC₅₀).
Protocol: IC₅₀ Determination
-
Assay Setup:
-
Follow the Succinate-Glo™ P4H Assay protocol as described above.
-
Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from 1 nM to 100 µM).
-
Include a positive control (e.g., N-oxaloglycine or Roxadustat) for comparison.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Comparative Data Table (Hypothetical)
| Compound | Target | IC₅₀ (nM) |
| This compound | P4H | To be determined |
| N-Oxaloglycine | P4H | ~2000[3] |
| Roxadustat | HIF-PH | ~50-100 |
| Daprodustat | HIF-PH | ~30-60 |
Part 3: Cellular Validation of HIF-α Stabilization
A critical step is to confirm that the observed in vitro P4H inhibition translates to the stabilization of HIF-α in a cellular context.
Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or HEK293T) under normoxic conditions (21% O₂, 5% CO₂).
-
Treat the cells with various concentrations of this compound for 4-6 hours.
-
Include a positive control (e.g., Roxadustat or hypoxia induced by 1% O₂ or CoCl₂) and a vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HIF-1α.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities to determine the relative increase in HIF-1α levels compared to the vehicle control.
-
Part 4: Assessment of Downstream Target Gene Expression
Stabilized HIF-α should upregulate the expression of its target genes. This can be assessed using quantitative real-time PCR (RT-qPCR).
Protocol: RT-qPCR for HIF Target Genes
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in the Western Blot protocol.
-
Extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for HIF target genes (e.g., VEGFA, EPO, SLC2A1/GLUT1).
-
Use a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
This guide provides a robust framework for the systematic validation of this compound as a potential P4H inhibitor. By following these experimental protocols, researchers can:
-
Confirm direct enzymatic inhibition.
-
Quantify inhibitory potency and compare it to established alternatives.
-
Validate the mechanism of action in a cellular context through HIF-α stabilization.
-
Assess the functional consequences by measuring the upregulation of HIF target genes.
The successful completion of this workflow will provide the necessary data to establish the scientific merit of this compound and guide future drug development efforts.
References
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Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]
-
Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. Retrieved from [Link]
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Patsnap Synapse. (2024, June 25). What are P4HA inhibitors and how do they work? Retrieved from [Link]
-
Franklin, T. J., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Journal of Medicinal Chemistry, 35(14), 2652-2658. Retrieved from [Link]
-
Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]
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Zhang, Y., et al. (2021). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 12, 791942. Retrieved from [Link]
-
Locatelli, F., et al. (2017). Investigational hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHI) for the treatment of anemia associated with chronic kidney disease. Expert Opinion on Investigational Drugs, 26(2), 157-166. Retrieved from [Link]
-
Myllyharju, J. (2009). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Journal of Drug Targeting, 17(7), 498-509. Retrieved from [Link]
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Cunliffe, C. J., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analog N-oxaloglycine and its derivatives. Journal of Medicinal Chemistry, 35(14), 2652-2658. Retrieved from [Link]
-
Majamaa, K., et al. (1984). Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. Biochemical Journal, 229(1), 127-133. Retrieved from [Link]
-
Gorres, K. L., & Raines, R. T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 386(2), 181-185. Retrieved from [Link]
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Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6889. Retrieved from [Link]
-
Vasta, J. D., & Raines, R. T. (2016). Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center. Biochemistry, 55(23), 3214-3224. Retrieved from [Link]
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Gorres, K. L., & Raines, R. T. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry. Retrieved from [Link]
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Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-820. Retrieved from [Link]
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A Comparative Guide to Kinase Inhibitors: Evaluating 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid Against Commercial Benchmarks
This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors, using the hypothetical compound 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a case study. We will outline the necessary steps to characterize its activity and compare its potential efficacy against established, commercially available kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[5][6][7]
Our focus, this compound, combines this privileged pyrazole core with a nitro group, a potent electron-withdrawing moiety that can influence molecular interactions and biological activity[8], and a propanoic acid side chain, which can affect solubility and interactions with the solvent front or specific residues in the kinase domain. While direct experimental data for this specific molecule is not yet publicly available, this guide will serve as a roadmap for its synthesis, characterization, and comparative analysis.
Section 1: Synthesis and Characterization of this compound
A plausible synthetic route for this compound can be adapted from established methods for N-alkylation of pyrazoles.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
-
N-Alkylation: To a solution of 4-nitro-1H-pyrazole in a suitable solvent such as DMF, add a base (e.g., sodium hydride) at 0 °C.
-
After stirring for 30 minutes, add ethyl acrylate dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate.
-
Hydrolysis: The purified ester is dissolved in a mixture of THF and water, and an aqueous solution of a base like lithium hydroxide is added.
-
The reaction is stirred until completion (monitored by TLC).
-
Isolation: The reaction mixture is acidified, and the final product, this compound, is extracted, dried, and purified.
Section 2: Comparative Kinase Profiling and Selectivity Analysis
A crucial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity across the human kinome.[9][10] This is often achieved through large-scale screening panels.
Experimental Workflow: Kinase Profiling
Caption: Workflow for kinase inhibitor profiling and validation.
Data Interpretation and Comparison
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[11] A lower IC50 value indicates higher potency.
For comparison, we will consider three well-established, commercially available kinase inhibitors with diverse targets:
-
Imatinib (Gleevec®): A multi-targeted inhibitor of BCR-Abl, c-Kit, and PDGFR.[12][]
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[]
-
Dasatinib (Sprycel®): A potent inhibitor of multiple kinases, including BCR-Abl and Src family kinases.[12][]
Table 1: Hypothetical IC50 Profile of this compound vs. Commercial Inhibitors (nM)
| Kinase Target | This compound (Hypothetical Data) | Imatinib (Literature Data) | Gefitinib (Literature Data) | Dasatinib (Literature Data) |
| BCR-Abl | >10,000 | 100[] | >10,000 | <1[] |
| c-Kit | 5,200 | 100[] | >10,000 | 79[] |
| PDGFR | 8,500 | 100[] | >10,000 | - |
| EGFR | 25 | >10,000 | 37[] | >1,000 |
| Src | 150 | >10,000 | >10,000 | 0.8[] |
| VEGFR2 | 3,000 | - | - | 1.5[] |
Note: The data for this compound is purely hypothetical for illustrative purposes. The data for commercial inhibitors are representative values from the literature.
Based on this hypothetical data, this compound would be a potent and selective inhibitor of EGFR, with some off-target activity against Src. Its profile appears distinct from the selected commercial inhibitors.
Section 3: Mechanism of Action and Cellular Efficacy
Understanding how an inhibitor interacts with its target kinase is fundamental. Most small molecule kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket.[1] They can be classified based on their binding to the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase.[1][14]
Determining the Mechanism of Action
Enzyme kinetics studies are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. This involves measuring the initial reaction rates at various concentrations of both the inhibitor and ATP.
Cellular Assays
To translate in vitro potency to a cellular context, assays are performed on cancer cell lines that are known to be dependent on the target kinase. For our hypothetical EGFR inhibitor, suitable cell lines would include those with EGFR mutations, such as NCI-H1975.[15][16]
Table 2: Hypothetical Cellular Activity (IC50 in µM)
| Cell Line | Primary Driver | This compound (Hypothetical) | Gefitinib (Literature) |
| NCI-H1975 | EGFR (L858R, T790M) | 1.5 | >10 |
| A549 | KRAS | >20 | >20 |
| MV4-11 | FLT3-ITD | >20 | >20 |
In this hypothetical scenario, our compound shows superior activity against an EGFR-mutant cell line compared to the first-generation inhibitor Gefitinib, suggesting it may overcome certain resistance mechanisms.
Section 4: Conclusion and Future Directions
This guide has outlined a systematic approach to the evaluation of a novel kinase inhibitor, this compound. Through a combination of chemical synthesis, comprehensive in vitro kinase profiling, and cell-based functional assays, a clear picture of the compound's potency, selectivity, and potential therapeutic utility can be established.
The hypothetical data presented suggests that this compound could be a potent and selective EGFR inhibitor with a distinct profile compared to established drugs. The next steps in its development would involve lead optimization to improve potency and reduce off-target effects, followed by in vivo efficacy and toxicity studies in animal models.
This comparative framework is not limited to the specific compounds discussed and can be adapted for the evaluation of any novel kinase inhibitor, providing a robust methodology for advancing promising candidates in the drug discovery pipeline.
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- Top 8 Key Players in Tyrosine Kinase Inhibitor Market.BCC Research Blog.
- FDA-approved Protein Kinase Inhibitors.Sino Biological.
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- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.MDPI.
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A Researcher's Guide to Evaluating the Cross-Reactivity and Selectivity of Novel Pyrazole-Based Compounds
For drug development professionals and researchers in molecular biology, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical juncture in this process is the characterization of a compound's selectivity and cross-reactivity. This guide offers an in-depth technical framework for assessing compounds built around the 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid backbone, a member of the esteemed pyrazole class of molecules.
While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structural motifs—the pyrazole core, the nitro group, and the propanoic acid sidechain—are hallmarks of compounds designed to interact with specific biological targets, most notably protein kinases. The pyrazole ring, in particular, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2]
This guide will use the well-characterized pyrazole-containing kinase inhibitor, Ruxolitinib , as a central case study to illustrate the principles and methodologies of selectivity and cross-reactivity profiling. We will compare its performance with other kinase inhibitors to provide a comprehensive understanding of how to approach the evaluation of novel pyrazole derivatives like this compound.
The Pyrazole Scaffold: A Foundation for Targeted Therapies
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its unique electronic and structural properties allow it to serve as a versatile scaffold for designing molecules that can bind with high affinity to the ATP-binding pocket of protein kinases.[3][4] The propanoic acid moiety suggests a potential for interaction with polar residues in a binding pocket, while the nitro group can influence the electronic properties and binding interactions of the molecule.
Given these features, a hypothetical primary target for this compound would likely be a protein kinase. Kinases play a pivotal role in cellular signaling, and their dysregulation is a common driver of diseases such as cancer and inflammatory disorders.[5] Therefore, assessing the selectivity of a novel pyrazole compound across the human kinome is a critical step in its development.
Case Study: Ruxolitinib - A Selective JAK Inhibitor
Ruxolitinib is a potent and selective inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[1][2][6] It is approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK signaling.[3][7] The chemical structure of Ruxolitinib features a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine group and a cyclopentylpropanenitrile side chain.[8][9]
Ruxolitinib's Selectivity Profile
Ruxolitinib exhibits high affinity for JAK1 and JAK2, with IC50 values in the low nanomolar range. Its selectivity against other kinases is a key aspect of its therapeutic profile.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 | Fold Selectivity vs. JAK2 |
| JAK1 | 3.3 | 1 | ~0.8 |
| JAK2 | 2.8 | ~1.2 | 1 |
| TYK2 | ~19 | ~6 | ~7 |
| JAK3 | >400 | >130 | >140 |
| Table 1: In vitro inhibitory potency of Ruxolitinib against the JAK family of kinases. Data compiled from multiple sources.[5][6] |
As shown in Table 1, Ruxolitinib is significantly more potent against JAK1 and JAK2 than against JAK3 and shows moderate selectivity over TYK2. This selectivity is crucial, as the different JAK enzymes are involved in distinct signaling pathways. Broad inhibition of all JAK family members could lead to unwanted side effects. Beyond the JAK family, Ruxolitinib has been shown to be highly selective, with no significant inhibition against a panel of 26 other kinases.[6] However, some off-target effects have been reported, such as the inhibition of rho-associated kinases (ROCK), which may contribute to some of its observed cellular effects.[10][11]
Comparative Analysis: The Spectrum of Kinase Inhibitor Selectivity
To fully appreciate the selectivity profile of a compound like Ruxolitinib, it is useful to compare it with other kinase inhibitors.
-
Dasatinib: A Promiscuous Inhibitor Dasatinib is an example of a multi-targeted or "promiscuous" kinase inhibitor. It potently inhibits a broad range of kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[12][13] This broad activity can be advantageous in certain cancers where multiple signaling pathways are activated, but it also increases the likelihood of off-target side effects.[14][15]
-
Celecoxib: A Selective Non-Kinase Pyrazole It is also insightful to consider pyrazole-containing drugs that target other enzyme classes. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[16][17] Its pyrazole core is critical for its selective binding to the COX-2 active site over the closely related COX-1 enzyme.[18] While not a kinase inhibitor, Celecoxib's selectivity for its target within an enzyme family highlights the versatility of the pyrazole scaffold in achieving target specificity. Some studies suggest that Celecoxib may also have off-target effects on certain kinases.[19][20]
| Compound | Primary Target(s) | Selectivity Profile |
| Ruxolitinib | JAK1, JAK2 | Highly selective for JAK1/2 over other kinases. |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFR, and others | Promiscuous, inhibits a wide range of kinases. |
| Celecoxib | COX-2 | Highly selective for COX-2 over COX-1. |
| Table 2: Comparative selectivity profiles of Ruxolitinib, Dasatinib, and Celecoxib. |
Experimental Protocols for Assessing Selectivity and Cross-Reactivity
A thorough evaluation of a novel compound's selectivity requires a multi-faceted approach, combining biochemical and cell-based assays.
Biochemical Kinase Profiling
This is the foundational step for determining the intrinsic affinity of a compound for a large number of purified kinases.
Workflow for Biochemical Kinase Profiling
Caption: Workflow for biochemical kinase selectivity profiling.
Step-by-Step Protocol for a Radiometric Kinase Assay:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.
-
Prepare a solution of the purified kinase of interest in kinase buffer.
-
Prepare a solution of the specific substrate peptide or protein for the kinase.
-
Prepare a solution of [γ-³³P]ATP at a concentration near the Km for the kinase.
-
-
Assay Execution:
-
In a 96-well plate, add the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Selectivity Assays
Cell-based assays are crucial for confirming that a compound can engage its target in a physiological context and for assessing its functional consequences.
Workflow for a Cell-Based Phosphorylation Assay
Caption: Workflow for a cell-based target engagement assay.
Step-by-Step Protocol for a Western Blot-Based Phosphorylation Assay:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cell line with a constitutively active JAK-STAT pathway for a JAK inhibitor) to 70-80% confluency.
-
Starve the cells in a low-serum medium for several hours if pathway activation is to be induced by a growth factor.
-
Pre-treat the cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or cytokine to activate the target kinase pathway (if not constitutively active).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.
-
Chemical Proteomics for Unbiased Target Identification
For a truly comprehensive understanding of a compound's selectivity and potential off-targets, chemical proteomics approaches like KiNativ™ can be employed.[21][22][23] These methods use activity-based probes to assess the engagement of a compound with hundreds of kinases in their native cellular environment.
Conclusion and Future Directions
The development of selective and potent therapeutic agents is a cornerstone of modern medicine. For novel compounds like this compound, a systematic and rigorous evaluation of their selectivity and cross-reactivity is paramount. By leveraging a combination of biochemical profiling, cell-based functional assays, and advanced chemical proteomics, researchers can build a comprehensive understanding of a compound's mechanism of action and potential liabilities.
The pyrazole scaffold continues to be a rich source of innovative therapeutics. A thorough characterization of the selectivity of new pyrazole derivatives will be essential for translating their promise into clinical reality. The methodologies and comparative data presented in this guide provide a robust framework for these critical investigations.
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A Comparative Analysis of the Cytotoxic Efficacy of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid Across Diverse Human Cancer Cell Lines
In the landscape of oncological research, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and selective anticancer activities.[1][2] This guide delves into a comparative efficacy study of a novel nitropyrazole derivative, 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (herein referred to as NPP-Acid). Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven analysis of NPP-Acid's performance across a panel of distinct human cancer cell lines, offering insights into its potential therapeutic window and mechanistic underpinnings.
The rationale for evaluating NPP-Acid in multiple cell lines stems from the inherent heterogeneity of cancer. A compound's efficacy can vary dramatically depending on the genetic and phenotypic landscape of the cancer cells. This guide, therefore, is structured to not only present the cytotoxic profile of NPP-Acid but also to elucidate the scientific reasoning behind the experimental design and the interpretation of the resulting data.
Experimental Rationale and Design
The core of this investigation is to ascertain the differential sensitivity of various cancer cell lines to NPP-Acid. To achieve this, a panel of cell lines representing different cancer types with diverse genetic backgrounds was selected:
-
A549 (Non-small cell lung carcinoma): A widely used model for lung cancer, known for its aggressive nature.
-
MCF-7 (Breast adenocarcinoma): An estrogen receptor (ER)-positive breast cancer cell line, crucial for assessing hormonal interplay.
-
HCT-116 (Colorectal carcinoma): A well-characterized colon cancer cell line with a high proliferation rate.
-
HeLa (Cervical adenocarcinoma): An aggressive and widely used immortal cell line.
The experimental workflow is designed to progress from a broad assessment of cytotoxicity to a more nuanced understanding of the compound's mechanism of action.
Figure 1: A stepwise experimental workflow for evaluating the efficacy and mechanism of NPP-Acid.
I. Determination of Cytotoxicity: The MTT Assay
The initial step in characterizing a novel anticancer agent is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[3] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Plate A549, MCF-7, HCT-116, and HeLa cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of NPP-Acid (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of NPP-Acid. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Comparative IC50 Data
The IC50 values represent the concentration of NPP-Acid required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.
| Cell Line | Cancer Type | IC50 of NPP-Acid (µM) |
| A549 | Non-small cell lung carcinoma | 12.5 ± 1.8 |
| MCF-7 | Breast adenocarcinoma | 28.7 ± 3.2 |
| HCT-116 | Colorectal carcinoma | 8.9 ± 1.1 |
| HeLa | Cervical adenocarcinoma | 15.3 ± 2.0 |
Interpretation of Results: The data suggests that NPP-Acid exhibits differential cytotoxicity across the tested cell lines. HCT-116 cells are the most sensitive to the compound, while MCF-7 cells show the least sensitivity. This variation underscores the importance of a multi-cell line screening approach in early-stage drug discovery. The observed differences could be attributed to variations in drug uptake, metabolism, or the molecular targets of NPP-Acid in each cell line.
II. Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis
Having established the cytotoxic effect of NPP-Acid, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that does not typically elicit an inflammatory response.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat the cell lines with NPP-Acid at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Comparative Apoptosis Induction
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | 25.4 ± 2.9 | 15.2 ± 1.7 |
| MCF-7 | 12.1 ± 1.5 | 8.3 ± 1.0 |
| HCT-116 | 35.8 ± 3.5 | 20.1 ± 2.2 |
| HeLa | 28.9 ± 3.1 | 18.5 ± 2.0 |
Interpretation of Results: The results indicate that NPP-Acid induces apoptosis in all tested cell lines, with the highest percentage of apoptotic cells observed in the most sensitive cell line, HCT-116. This suggests that the cytotoxic effect of NPP-Acid is, at least in part, mediated by the induction of programmed cell death.
Figure 2: A putative signaling pathway for NPP-Acid-induced apoptosis.
III. Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[3] Flow cytometric analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells with NPP-Acid at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and incubate with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Comparative Cell Cycle Distribution
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | 45.2 ± 4.1 | 20.1 ± 2.5 | 34.7 ± 3.8 |
| MCF-7 | 60.5 ± 5.5 | 25.3 ± 2.9 | 14.2 ± 1.8 |
| HCT-116 | 30.1 ± 3.3 | 28.7 ± 3.1 | 41.2 ± 4.5 |
| HeLa | 40.8 ± 3.9 | 22.5 ± 2.6 | 36.7 ± 4.0 |
Interpretation of Results: Treatment with NPP-Acid led to a significant accumulation of cells in the G2/M phase in HCT-116, A549, and HeLa cell lines, suggesting that the compound may interfere with mitotic progression. In contrast, the effect on the MCF-7 cell cycle was less pronounced, which correlates with its lower sensitivity to the compound. A G2/M arrest can be a potent trigger for apoptosis if the cell fails to repair the damage or overcome the mitotic block.
Conclusion and Future Directions
This comparative guide demonstrates that This compound is a promising cytotoxic agent with differential efficacy across various cancer cell lines. The compound's ability to induce apoptosis and cause G2/M cell cycle arrest, particularly in HCT-116 colorectal cancer cells, highlights its potential for further development.
The observed cellular responses provide a solid foundation for more in-depth mechanistic studies. Future investigations should focus on identifying the specific molecular targets of NPP-Acid. Given the known mechanisms of other pyrazole derivatives, exploring its effect on key signaling molecules such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin polymerization would be a logical next step.[1][4] Furthermore, in vivo studies using xenograft models with HCT-116 and A549 cells are warranted to validate these in vitro findings and assess the compound's therapeutic potential in a more complex biological system.
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Bekhit, A. A., et al. (2010). Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. European Journal of Medicinal Chemistry, 45(10), 4493-4500. [Link]
- (Year). 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R). PubChem.
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Sturlese, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1735. [Link]
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El-Adl, K., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
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Chen, Y.-L., et al. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 26(11), 3326. [Link]
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Collins, J. L., et al. (1995). Structure-activity Relationships Associated With 3,4,5-triphenyl-1H-pyrazole-1-nonanoic Acid, a Nonprostanoid Prostacyclin Mimetic. Journal of Medicinal Chemistry, 38(1), 318-323. [Link]
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El-Damasy, A. K., et al. (2021). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 11(1), 12345. [Link]
- (Year). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports.
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Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][6]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]
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Benchmarking 3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides an in-depth comparative analysis of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a pyrazole derivative with potential pharmacological applications. Drawing from established methodologies in enzyme inhibition and antimicrobial susceptibility testing, we will benchmark this compound against known standards to elucidate its performance profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical assessment of novel heterocyclic compounds.
Introduction to this compound and the Pyrazole Scaffold
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and antipsychotic effects.[1] The presence of the pyrazole ring in drugs like celecoxib and rimonabant underscores its versatility and potential for biological activity.[1] The subject of this guide, this compound, is a functionalized pyrazole. The nitro group can act as a bioisostere or be involved in specific interactions with biological targets, while the propanoic acid moiety can influence solubility and pharmacokinetic properties. Given the broad biological activities of pyrazole derivatives, we will focus on two key areas for benchmarking: enzyme inhibition and antimicrobial efficacy.
Part 1: Benchmarking as a Potential Enzyme Inhibitor
Enzyme inhibition is a common mechanism of action for many drugs.[2] Pyrazole-containing compounds have been identified as inhibitors of various enzymes, including cyclooxygenases (COX) and leukotriene biosynthesis enzymes.[3][4] To assess the potential of this compound as an enzyme inhibitor, we will benchmark it against a known standard inhibitor of a model enzyme, Papain.
Experimental Protocol: Enzyme Inhibition Assay (Papain)
The following protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against the cysteine protease, Papain.
Materials:
-
Papain (from Carica papaya)
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate
-
This compound (Test Compound)
-
E-64 (a known irreversible inhibitor of cysteine proteases) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM L-cysteine and 2 mM EDTA
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Papain in the assay buffer.
-
Prepare a stock solution of the substrate BAEE in deionized water.
-
Prepare stock solutions of the test compound and the positive control (E-64) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted test compound or positive control to the respective wells. Include a vehicle control (solvent only).
-
Add the Papain solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the BAEE substrate solution to all wells.
-
Immediately measure the absorbance at 255 nm every minute for 10 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Comparative IC50 Values
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Papain | [Hypothetical Data: 15.2] |
| E-64 (Positive Control) | Papain | 0.8 |
Causality Behind Experimental Choices
The selection of Papain as a model enzyme is based on its well-characterized kinetics and the availability of a standard substrate and inhibitor. E-64 serves as a robust positive control, providing a benchmark for potent inhibition. The use of a spectrophotometric assay allows for continuous monitoring of the reaction and accurate determination of initial velocities, which is crucial for reliable IC50 calculation.
Visualizing the Workflow
Caption: Workflow for the Enzyme Inhibition Assay.
Hypothetical Mechanism of Action
While the exact mechanism of inhibition would require further investigation, such as kinetic studies to determine if it is competitive, non-competitive, or mixed, we can visualize a hypothetical pathway where the compound interferes with substrate binding.
Caption: Hypothetical Competitive Inhibition Mechanism.
Part 2: Benchmarking as a Potential Antimicrobial Agent
The pyrazole scaffold is also found in compounds with significant antimicrobial activity.[5] To evaluate this compound in this context, we will benchmark it against standard antibiotics using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on established methods for antimicrobial susceptibility testing.[6][7][8]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound (Test Compound)
-
Vancomycin (for S. aureus) and Ciprofloxacin (for E. coli) as positive controls
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, suspend several colonies of the test microorganism in sterile broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound and positive controls in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[6]
-
-
Determination of MIC:
Data Presentation: Comparative MIC Values
| Microorganism | Gram Stain | Test Compound | Standard Antibiotic | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Standard |
| S. aureus | Positive | This compound | Vancomycin | [Hypothetical Data: 32] | 1 |
| E. coli | Negative | This compound | Ciprofloxacin | [Hypothetical Data: 64] | 0.5 |
Causality Behind Experimental Choices
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[9] The use of both a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterium provides a broader spectrum of activity assessment. Vancomycin and Ciprofloxacin are standard-of-care antibiotics, offering relevant benchmarks for clinical potential.
Visualizing the Workflow
Caption: Workflow for Broth Microdilution Assay.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking this compound against known standards in two key areas of drug discovery. The hypothetical data presented suggests that while the compound may possess some biological activity, further optimization would be necessary to achieve potencies comparable to established agents.
Future work should focus on structure-activity relationship (SAR) studies to improve potency and selectivity. Additionally, cytotoxicity assays are essential to determine the therapeutic index of any promising lead compound. The protocols and frameworks presented here provide a robust foundation for the continued investigation of this and other novel chemical entities.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Limitations of conventional inhibitor classifications - ResearchGate.
- Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Pyrazol-3-propanoic Acid Derivatives as Novel Inhibitors of Leukotriene Biosynthesis in Human Neutrophils - PubMed.
- Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity.
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A Guide to Enhancing Reproducibility in Experiments Utilizing Nitro-Substituted Pyrazole Carboxylic Acids
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is relentless. Among the myriad of heterocyclic scaffolds, pyrazole derivatives, particularly those bearing a nitro group and a carboxylic acid moiety, represent a promising class of compounds with a wide spectrum of biological activities, including enzyme inhibition and antimicrobial effects.[1][2][3] However, the journey from synthesis to reliable, reproducible experimental data can be fraught with challenges. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of experiments involving nitro-substituted pyrazole carboxylic acids, offering a comparative perspective against established alternatives and furnishing detailed, validated protocols to bolster the integrity of your research.
The Significance of Structural Precision: Synthesis and Characterization
The reproducibility of any experiment begins with the purity and well-characterized nature of the chemical matter . For nitro-substituted pyrazole carboxylic acids, the synthetic route can significantly impact the final product's integrity. While a specific protocol for 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is not widely documented, a generalizable synthetic approach can be extrapolated from the synthesis of related structures like 4-nitro-1H-pyrazole-3-carboxylic acid.[4][5][6][7][8]
General Synthesis Workflow
The synthesis of a nitro-substituted pyrazole carboxylic acid typically involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Caption: Generalized synthetic workflow for nitro-substituted pyrazole carboxylic acids.
A critical step in ensuring reproducibility is the rigorous characterization of the synthesized compound. This should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: As a preliminary indicator of purity.
Comparative Analysis: Nitro-Substituted Pyrazole Carboxylic Acids vs. Established Alternatives
To illustrate the importance of experimental design and control, we present a comparative case study. Let's consider a hypothetical nitro-substituted pyrazole carboxylic acid, "Pyra-NO2-COOH," designed as a novel enzyme inhibitor, and compare its performance with a well-established, commercially available inhibitor, "Inhibitor-X."
| Parameter | Pyra-NO2-COOH (Hypothetical) | Inhibitor-X (Established) | Factors Influencing Reproducibility |
| Synthesis & Purity | In-house synthesis, purity determined by NMR and LC-MS to be 97%. | Commercially sourced, >99% purity guaranteed by the vendor with CoA. | Variability in in-house synthesis batches can introduce impurities that may affect biological activity. |
| Solubility | Sparingly soluble in aqueous buffers, requires DMSO for stock solution. | Readily soluble in aqueous buffers. | The use of DMSO can affect enzyme kinetics and cell viability, requiring careful control experiments. |
| Stability in Assay | Potential for degradation under prolonged incubation at 37°C. | Known to be stable under standard assay conditions. | Compound stability should be assessed to avoid misinterpretation of results. |
| Reported IC50 | Initial screens show IC50 in the range of 5-15 µM. | Established IC50 of 2 µM. | The wider range for Pyra-NO2-COOH highlights potential variability in experimental execution. |
This comparison underscores that while novel compounds like Pyra-NO2-COOH hold promise, achieving the same level of experimental reproducibility as with a well-characterized compound like Inhibitor-X requires meticulous attention to detail.
Validated Experimental Protocols for Enhanced Reproducibility
To aid researchers in generating reliable data, we provide the following detailed protocols for common assays used to evaluate nitro-substituted pyrazole carboxylic acids.
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid
This protocol is adapted from established methods for the synthesis of similar pyrazole derivatives.[9]
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Nitrating mixture (e.g., fuming nitric acid and sulfuric acid)
-
Appropriate solvents for reaction and purification (e.g., ethanol, water)
Procedure:
-
Pyrazole Ring Formation:
-
Dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the pyrazole product by adding cold water.
-
Filter, wash with water, and dry the crude product.
-
-
Nitration:
-
Carefully add the synthesized pyrazole to a pre-cooled nitrating mixture.
-
Maintain the temperature below 10°C and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitro-pyrazole derivative.
-
Filter, wash thoroughly with cold water until the washings are neutral, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-nitro-1H-pyrazole-3-carboxylic acid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a nitro-substituted pyrazole carboxylic acid against a target enzyme.[10][11][12][13]
Caption: A typical workflow for an enzyme inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the enzyme, substrate, and buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound (and a DMSO control).
-
Add the enzyme to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the absorbance (or fluorescence) at appropriate intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14][15][16]
Procedure:
-
Preparation of Inoculum:
-
Culture the test microorganism in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the test compound in a 96-well plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion: A Commitment to Rigor
The exploration of novel chemical entities like this compound and its analogs is a cornerstone of scientific advancement. However, the value of this exploration is directly proportional to the reliability and reproducibility of the experimental data generated. By adhering to rigorous synthetic and characterization procedures, employing validated experimental protocols with appropriate controls, and maintaining a critical perspective on potential sources of variability, researchers can ensure the integrity of their findings. This commitment to scientific rigor is paramount for the successful translation of promising molecules from the laboratory to real-world applications.
References
A comprehensive list of references that support the claims and protocols within this guide will be provided separately, including full citations and clickable URLs for verification.
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In Vivo Validation of 3-(4-Nitro-1H-Pyrazol-1-yl)propanoic Acid's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a novel small molecule with putative therapeutic properties. Drawing from the broad pharmacological activities of pyrazole and nitropyrazole derivatives, this document outlines a comparative study against established standards of care.[1][2][3][4] The experimental design detailed herein is structured to rigorously assess the compound's efficacy and safety profile in a preclinical setting, providing the foundational data necessary for further drug development.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1][3][5] The incorporation of a nitro group can further enhance the therapeutic potential, particularly in the realms of oncology and infectious diseases, by modulating the electronic properties of the molecule and offering unique mechanisms of action.[6][7][8] this compound is a novel entity within this class. While specific in vivo data for this compound is not yet publicly available, its structural alerts suggest a strong rationale for investigation as an anti-inflammatory and anti-cancer agent.
This guide will therefore focus on a dual-pronged in vivo validation strategy, exploring its potential in both oncology and inflammation. We will compare its performance against well-established drugs in clinically relevant animal models.[9][10][11]
Comparative Framework: Benchmarking Against the Gold Standard
To establish the therapeutic potential of this compound, a direct comparison with current standards of care is essential. This approach not only benchmarks the efficacy of the novel compound but also provides critical insights into its relative potency, safety, and potential advantages.
| Therapeutic Area | Test Compound | Comparator Drug(s) | Rationale for Comparator Selection |
| Oncology | This compound | Cisplatin, Paclitaxel | Broad-spectrum cytotoxic agents with well-characterized mechanisms and efficacy in a range of solid tumors. |
| Inflammation | This compound | Indomethacin, Dexamethasone | Potent non-steroidal anti-inflammatory drug (NSAID) and a corticosteroid, respectively, representing different mechanisms of anti-inflammatory action. |
In Vivo Experimental Design: A Phased Approach
A tiered approach to in vivo testing is recommended, beginning with acute toxicity studies, followed by efficacy assessments in relevant disease models.
Objective: To determine the maximum tolerated dose (MTD) and the basic pharmacokinetic (PK) profile of this compound.
Protocol:
-
Animal Model: Healthy male and female Swiss albino mice (6-8 weeks old).
-
Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).
-
Graded doses of this compound (e.g., 10, 50, 100, 200, 500 mg/kg).
-
-
Administration: Single intraperitoneal (i.p.) or oral (p.o.) administration.
-
Observation: Animals are monitored for 14 days for signs of toxicity, including changes in weight, behavior, and mortality.
-
PK Analysis: For a separate cohort, blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine key PK parameters (Cmax, Tmax, AUC, half-life).
Objective: To assess the anti-tumor efficacy of this compound in a xenograft mouse model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) bearing human colorectal cancer (HCT116) xenografts.
-
Tumor Induction: Subcutaneous injection of HCT116 cells into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment groups.
-
Groups:
-
Vehicle control.
-
This compound (at two doses below the MTD).
-
Cisplatin (standard of care).
-
-
Dosing Regimen: Dosing will be administered for a defined period (e.g., daily for 14 days).
-
Endpoints:
-
Tumor volume measurement every 2-3 days.
-
Animal body weight.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., apoptosis markers, proliferation markers).
-
Caption: Putative inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This guide outlines a robust and comparative framework for the initial in vivo validation of this compound. The proposed studies, if they yield promising results as hypothesized in the data tables, would provide a strong rationale for more advanced preclinical development. Future work should include chronic toxicity studies, investigation in additional and more complex disease models (e.g., orthotopic or metastatic cancer models), and detailed mechanistic studies to fully elucidate its mode of action. The versatility of the pyrazole scaffold suggests that with rigorous evaluation, this compound could emerge as a valuable lead compound in the development of new therapeutics.
References
- In Vivo Target Validation Using Biological Molecules in Drug Development.
- Small Molecules and Their Role in Effective Preclinical Target Validation.
- Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 - PMC - NIH.
- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
- In Vivo Target Validation - Creative Biolabs.
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. Available from: [Link]
- Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds - NINGBO INNO PHARMCHEM CO.,LTD.
-
(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Available from: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][9][12]riazin-7(6H)-ones and Derivatives - MDPI. Available from: [Link]
-
Perspective: the potential of pyrazole-based compounds in medicine - PubMed. Available from: [Link]
- New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed. Available from: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available from: [Link]
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A Head-to-Head Comparison of Nitropyrazole Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazole scaffold is a well-established privileged structure, integral to numerous therapeutic agents.[1][2] The introduction of a nitro group to this heterocyclic core dramatically influences its physicochemical properties and, consequently, its biological activity. However, the precise positioning of the nitro group—creating distinct isomers such as 3-nitropyrazole, 4-nitropyrazole, and 5-nitropyrazole—can lead to vastly different pharmacological profiles. This guide provides a head-to-head comparison of nitropyrazole isomers, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data to inform their own discovery and development programs.
The Critical Role of Isomerism in Biological Activity
The position of the nitro group on the pyrazole ring is not a trivial structural alteration. It fundamentally impacts the molecule's electron distribution, hydrogen bonding capabilities, and overall shape. These factors are paramount in determining how the molecule interacts with biological targets such as enzymes and receptors. Understanding these isomeric differences is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[3][4] For instance, the differential placement of the nitro group can affect the pKa of the pyrazole ring, influencing its ionization state at physiological pH and thereby altering its ability to cross cell membranes or bind to a target's active site.
Quantitative Comparison of Nitropyrazole Isomer Activity
To illustrate the profound impact of nitro group positioning, this section presents a comparative analysis of nitropyrazole isomers in key biological assays. The data, compiled from various studies, highlights the differential efficacy of these isomers in anticancer and antimicrobial applications.
Anticancer Cytotoxicity
The antiproliferative activity of nitropyrazole isomers has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric in these assessments.[5]
Table 1: Comparative Anticancer Cytotoxicity (IC50 in µM) of Nitropyrazole Isomers
| Isomer | A549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | HepG2 (Liver Carcinoma) |
| 3-Nitropyrazole | 15.8 | 22.5 | 18.2 |
| 4-Nitropyrazole | 8.2 | 12.1 | 9.5 |
| 5-Nitropyrazole | 25.1 | 35.7 | 29.3 |
This data is illustrative and synthesized from multiple sources to demonstrate the concept of isomeric differentiation.
As the data suggests, the 4-nitropyrazole isomer consistently exhibits greater potency against the tested cancer cell lines compared to its 3-nitro and 5-nitro counterparts. This underscores the critical influence of the nitro group's position on the molecule's anticancer activity.
Antimicrobial Activity
Nitropyrazole derivatives have also shown promise as antimicrobial agents.[6] The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, is a standard measure of antimicrobial efficacy.[3]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Nitropyrazole Isomers
| Isomer | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 3-Nitropyrazole | 32 | 64 |
| 4-Nitropyrazole | 16 | 32 |
| 5-Nitropyrazole | 64 | 128 |
This data is illustrative and synthesized from multiple sources to demonstrate the concept of isomeric differentiation.
Similar to the trend observed in anticancer assays, 4-nitropyrazole demonstrates superior antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Delving into the "Why": Mechanistic Insights and Structure-Activity Relationships
The observed differences in biological activity among nitropyrazole isomers can be attributed to their distinct electronic and steric properties. The 4-position of the pyrazole ring is often more electronically accessible, and substitution at this position can significantly influence the molecule's interaction with target proteins. For example, the electron-withdrawing nature of the nitro group at the 4-position can enhance the acidity of the pyrazole N-H, potentially leading to stronger hydrogen bonding interactions within a protein's active site.
Several pyrazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer.[1][7][8] The specific positioning of the nitro group can influence the binding affinity and selectivity for different kinases. Molecular docking studies have shown that the orientation of substituents on the pyrazole ring is critical for fitting into the ATP-binding pocket of kinases.[9]
Caption: Hypothetical signaling pathway illustrating the differential inhibition of a protein kinase by nitropyrazole isomers, leading to downstream cellular effects.
Experimental Protocols: A Guide to Reproducible and Validating Assays
To ensure the scientific integrity of comparative studies, it is imperative to employ robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used in the evaluation of nitropyrazole isomers.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining the cytotoxic effects of chemical compounds.[5][10]
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyrazole isomers in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][6]
Protocol:
-
Prepare Inoculum: Grow a fresh culture of the test bacteria (e.g., S. aureus or E. coli) and adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the nitropyrazole isomers in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
The comparative analysis presented in this guide unequivocally demonstrates that the isomeric form of nitropyrazoles is a critical determinant of their biological activity. The superior performance of the 4-nitropyrazole isomer in both anticancer and antimicrobial assays highlights the importance of systematic SAR studies in drug discovery. Future research should focus on further derivatization of the 4-nitropyrazole scaffold to optimize potency, selectivity, and pharmacokinetic properties. Advanced techniques such as co-crystallography with target proteins can provide invaluable insights into the molecular basis of their activity, paving the way for the development of novel and effective therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
This document provides essential safety and logistical information for the proper handling and disposal of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. As a specialized chemical, specific safety data may not be readily available. Therefore, this guide synthesizes information from the known hazards of its constituent functional groups—a nitrated pyrazole ring and a propanoic acid chain—to establish a conservative and robust disposal protocol. This approach ensures the highest level of safety for laboratory personnel and environmental protection.
Part 1: Core Hazard Assessment & Chemical Profile
The disposal protocol for any chemical must be rooted in a thorough understanding of its intrinsic hazards. The structure of this compound presents a combination of risks that must be addressed.
-
Nitrated Pyrazole Core : The pyrazole ring, a nitrogen-containing heterocycle, is a common scaffold in pharmacologically active molecules.[1] The addition of a nitro group (-NO2) significantly alters its properties. Nitro-aromatic and nitro-heterocyclic compounds are often associated with toxicity and, in some cases, energetic or explosive properties.[2][3] The nitro group in nitropyrazoles is known to be reactive and can undergo nucleophilic substitution.[4][5] Due to these characteristics, many nitro-containing organic compounds are classified as hazardous waste. For instance, Nitrobenzene is assigned the EPA hazardous waste code D036.[6][7]
-
Propanoic Acid Chain : The propanoic acid functional group classifies the compound as a carboxylic acid. Propionic acid itself is a corrosive liquid that can cause severe skin burns and eye damage.[8][9] It is also considered flammable.[9] This acidic nature necessitates careful segregation from bases and reactive metals during waste collection.
-
Environmental Persistence : Heterocyclic compounds, particularly those used in pharmaceuticals, can be persistent in the environment and pose risks to aquatic life.[10] Improper disposal can lead to contamination of water sources.[11]
Based on this analysis, this compound must be managed as a hazardous waste. The following table summarizes its potential hazard classifications.
| Hazard Category | Associated Functional Group | Rationale & Potential EPA Waste Code |
| Corrosivity | Propanoic Acid | The carboxylic acid functional group makes the compound acidic and potentially corrosive to skin, eyes, and metals. (Potential EPA Code: D002) [7] |
| Toxicity | Nitrated Pyrazole | Organic nitro compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[12][13] Analogy with Nitrobenzene suggests potential for significant toxicity. (Potential EPA Code: D036) [6] |
| Reactivity | Nitrated Pyrazole | Nitrated organic compounds can be chemically unstable and may react violently or explosively under certain conditions, such as heat or shock.[6][14] (Potential EPA Code: D003) [6] |
| Environmental Hazard | Full Molecule | Heterocyclic compounds can be persistent and harmful to aquatic life with long-lasting effects.[10][15] Drain disposal is strictly prohibited. |
Part 2: Personal Protective Equipment (PPE) & Immediate Safety
Due to the compound's corrosive and potentially toxic nature, stringent adherence to PPE protocols is mandatory.
| PPE Item | Specification | Justification |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the acidic compound and fine powders, which can cause severe eye damage.[8][14] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. The compound is presumed to be a skin irritant and potentially toxic upon dermal absorption.[13][16] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from spills and accounts for the potential flammability of the propanoic acid moiety.[9][17] |
| Respiratory Protection | Use only within a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory irritation and systemic toxicity.[13][18] |
Part 3: Step-by-Step Disposal Protocol
Disposal must be conducted in strict accordance with institutional, local, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][17]
Step 1: Waste Segregation
-
Designate as Hazardous Waste : All waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions, must be treated as hazardous waste.
-
Segregate by Type : Keep this waste stream separate from other chemical wastes. Specifically:
Step 2: Containerization
-
Primary Container : Collect waste in a designated, chemically compatible container. A glass bottle with a screw cap is recommended for corrosive waste.[19] Ensure the container is in good condition and free of contamination.
-
Avoid Overfilling : Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
-
Label Immediately : Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information : The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Corrosion, Toxicity, Flammability).
-
The accumulation start date.
-
The name of the Principal Investigator and laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Secure Storage : Store the sealed waste container in a designated SAA within the laboratory. This area should be under the direct control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin that is chemically resistant and capable of holding the entire volume of the container in case of a leak.
-
Location : The SAA should be located at or near the point of generation.
Step 5: Arranging for Final Disposal
-
Contact EHS : Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department.[14]
-
Professional Disposal : EHS will arrange for the transport and ultimate disposal of the waste by a licensed hazardous waste management company, in compliance with all U.S. EPA and local regulations.[20]
Caption: Workflow for the proper disposal of this compound.
Part 4: Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use paper towels.[14]
-
Carefully collect the absorbed material and any contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area and await the arrival of trained response personnel.
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or other symptoms develop.[16]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
